JNJ-61432059
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-[2-(4-fluorophenyl)-7-(4-hydroxypiperidin-1-yl)pyrazolo[1,5-c]pyrimidin-3-yl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2/c26-18-4-1-15(2-5-18)24-23(16-3-6-20-17(13-16)14-22(33)28-20)21-7-10-27-25(31(21)29-24)30-11-8-19(32)9-12-30/h1-7,10,13,19,32H,8-9,11-12,14H2,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIJVELUZWBFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC3=C(C(=NN32)C4=CC=C(C=C4)F)C5=CC6=C(C=C5)NC(=O)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-61432059: A Deep Dive into its Mechanism of Action as a Selective TARP γ-8-Dependent AMPA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-61432059 is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are functionally associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2] This selectivity for TARP γ-8-containing AMPA receptors, which are highly expressed in the hippocampus, presents a promising therapeutic strategy for neurological disorders such as epilepsy.[1][2] this compound exhibits a unique bifunctional modulatory action, negatively modulating GluA1-containing AMPA receptors while positively modulating those containing GluA2 subunits.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Selective Allosteric Modulation
This compound functions as a negative allosteric modulator of AMPA receptors by specifically targeting the TARP γ-8 auxiliary subunit.[2][5] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound binds to a distinct, allosteric site at the interface between the AMPA receptor and TARP γ-8.[1][3] This binding event is thought to disrupt the normal positive modulatory influence of TARP γ-8 on the AMPA receptor, leading to a reduction in the glutamate-evoked ion current.[2]
Structural Basis of Selectivity for TARP γ-8
The high selectivity of this compound for TARP γ-8-containing AMPA receptors is determined by specific amino acid residues within the TARP protein.[1] Mutagenesis and cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding pocket.
Key molecular interactions include:
-
Binding Pocket: this compound occupies a lipid-exposed and water-accessible pocket at the interface between the M3 and M4 transmembrane helices of TARP γ-8 and the M1 and M4 helices of the AMPA receptor pore-forming subunit.[1]
-
Crucial Residues: Valine-176 (V176) and Glycine-209 (G209) in TARP γ-8 are critical for the selective binding of this compound.[1] Other type 1 TARPs, such as γ-2, γ-3, and γ-4, possess bulkier amino acids at these positions, which sterically hinder the binding of the modulator.[1]
-
Hydrogen Bonding: A conserved oxindole (B195798) isostere within this compound forms a hydrogen bond with Asparagine-172 (N172) of TARP γ-8, further anchoring the molecule in its binding site.[1][2] Mutations at this site, such as N172A, can lead to a significant decrease in potency.[6]
Bifunctional Modulation of AMPA Receptor Subunits
A remarkable feature of this compound is its bifunctional effect on AMPA receptors, which is dependent on the specific AMPA receptor subunit present.[3][4]
-
Negative Modulation of GluA1: In AMPA receptors containing the GluA1 subunit, this compound acts as a negative modulator, inhibiting the receptor's function.[4]
-
Positive Modulation of GluA2: Conversely, for AMPA receptors that contain the GluA2 subunit, this compound functions as a positive modulator, potentiating the receptor's response to glutamate.[4]
This differential activity is also influenced by the stoichiometry of the TARP γ-8 subunit within the receptor complex.[3][4]
Signaling Pathways
The modulatory action of this compound on the AMPA receptor-TARP γ-8 complex directly impacts downstream signaling cascades.
Caption: Allosteric modulation of the AMPAR-TARP γ-8 complex by this compound.
The differential modulation of GluA1 and GluA2 subunits by this compound suggests distinct downstream consequences.
Caption: Bifunctional modulation of AMPARs by this compound.[4]
Quantitative Data Summary
The potency and activity of this compound have been characterized in various assays.
| Compound | Target | Assay Type | Cell Type | pIC50 / IC50 | Reference |
| This compound | GluA1/TARP γ-8 | Not Specified | Not Specified | 9.7 (pIC50) | [5] |
| JNJ-55511118 | AMPAR/TARP γ-8 | Calcium Flux | HEK293 | 7.9 (pIC50) | [3] |
| Target | Mutation | Assay Type | Measured Parameter | Value | Fold Change vs. Wild-Type | Reference |
| GluA1/TARP γ-8 | Wild-Type | Not Specified | pIC50 | 9.7 | - | [6] |
| TARP γ-8 | N172A | Mutagenesis Studies | ΔpIC50 | > 2 | > 100-fold decrease in potency | [6] |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a combination of molecular biology, electrophysiology, and structural biology techniques.[1]
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for the expression of recombinant AMPA receptors and TARPs.[1][3]
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.[1]
-
Transfection: Plasmids encoding the desired AMPA receptor subunit (e.g., GluA1, GluA2) and TARP (e.g., TARP γ-8, TARP γ-2) are introduced into the cells using a suitable transfection reagent like Lipofectamine 2000 for transient expression.[1] A fluorescent reporter like GFP is often co-transfected to identify transfected cells.[4]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the AMPA receptors in response to glutamate and the modulatory effects of this compound.[4][6]
-
Solutions:
-
Procedure:
-
A transfected cell is identified and a whole-cell patch-clamp configuration is established.[4]
-
The cell membrane potential is clamped, typically at -60 mV.[4]
-
A saturating concentration of glutamate (e.g., 10 mM) is rapidly applied to elicit a maximal AMPA receptor current.[1][4]
-
This compound is co-applied with glutamate to determine its effect on the current amplitude and kinetics.[1]
-
Concentration-response curves are generated by applying a range of this compound concentrations to calculate IC50 or pIC50 values.[1][6]
-
Caption: Workflow for electrophysiological assessment of this compound.[4]
Validation with TARP γ-8 Knockout Models
The essential role of TARP γ-8 in the mechanism of action of this compound has been confirmed using TARP γ-8 knockout (KO) mice.[3] In these genetically engineered models that lack the TARP γ-8 protein, this compound and similar TARP γ-8 selective modulators lose their inhibitory effect on glutamate-evoked currents in hippocampal neurons.[3] This provides direct evidence that the presence of TARP γ-8 is indispensable for the compound's activity.[3]
In Vivo Models of Efficacy
Preclinical studies have demonstrated the anticonvulsant effects of this compound in various animal models of epilepsy.
-
Pentylenetetrazole (PTZ) Model: This model induces generalized seizures and is used to assess the efficacy of anticonvulsant drugs.[2][5]
-
Corneal Kindling Model: This model is used to study focal seizures and the process of epileptogenesis.[5][7]
In these models, this compound has shown robust, dose-dependent seizure protection, with a clear correlation between brain receptor occupancy and its anticonvulsant effects.[2]
Conclusion
This compound represents a novel class of AMPA receptor modulators with a highly specific mechanism of action centered on the TARP γ-8 auxiliary subunit. Its selectivity is structurally defined, and it exhibits a unique bifunctional modulation of different AMPA receptor subunits. The validation of its mechanism through knockout models and its efficacy in preclinical seizure models underscore the potential of targeting specific AMPAR-TARP complexes as a therapeutic strategy for neurological disorders characterized by excessive glutamatergic signaling in the hippocampus. Further research into the clinical implications of its bifunctional activity is warranted.
References
JNJ-61432059: A Technical Overview of its Selective Antagonism of TARP γ-8 Containing AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of JNJ-61432059, a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2][3] Due to the high expression of TARP γ-8 in the hippocampus, this compound is a promising therapeutic candidate for neurological conditions such as epilepsy.[1][4][5] This document details the molecular basis of its selectivity, its unique subunit-dependent modulatory action, quantitative efficacy data, and the experimental protocols used for its characterization.
Mechanism of Action and Selectivity
This compound exerts its effect not by competing with glutamate (B1630785) at the agonist binding site, but through a novel allosteric mechanism.[1] It binds to a lipid-exposed, water-accessible pocket at the interface between the AMPA receptor's transmembrane helices (M1 and M4) and the associated TARP γ-8 subunit's transmembrane helices (M3 and M4).[1][4]
The remarkable selectivity for TARP γ-8 is conferred by specific amino acid residues.[4]
-
Key Selectivity Residues: Sequence analysis and mutagenesis studies have pinpointed Valine-176 (V176) and Glycine-209 (G209) in TARP γ-8 as critical for selective binding.[4] In other type 1 TARPs like γ-2, γ-3, and γ-4, these positions are occupied by bulkier amino acids, which sterically hinder the binding of this compound.[4]
-
Core Interaction: A conserved oxindole (B195798) isostere, a key chemical feature of this compound and related modulators, forms a stabilizing hydrogen bond with the Asparagine-172 (N172) residue of TARP γ-8.[1][4][6]
This binding event induces a conformational change in the AMPAR-TARP complex, allosterically modulating the ion channel's response to glutamate.[1]
Bifunctional, Subunit-Dependent Activity
A remarkable feature of this compound is its bifunctional nature, acting as either a negative or positive modulator depending on the specific AMPA receptor subunit composition.[1][5] This highlights a sophisticated mechanism sensitive to the precise architecture of the receptor complex.[1]
-
Negative Modulation: On AMPA receptors containing the GluA1 subunit complexed with TARP γ-8 (GluA1/γ-8), this compound acts as a potent negative allosteric modulator, inhibiting the glutamate-evoked current.[1][5]
-
Positive Modulation: Conversely, when interacting with GluA2-containing AMPA receptors complexed with TARP γ-8 (GluA2/γ-8), this compound functions as a positive allosteric modulator, potentiating the channel's response.[1][5]
This dual activity is also influenced by the stoichiometry of TARP γ-8 subunits within the complex.[5]
Quantitative Data Presentation
The potency and selectivity of this compound have been quantified through various cellular and electrophysiological assays.
Table 1: Cellular Potency and Selectivity Data from Ca²⁺ flux assays in HEK-293 cells.[1]
| Receptor Complex | Assay Type | pIC₅₀ | Selectivity (γ-8 vs. γ-2) |
| GluA1o / γ-8 | Ca²⁺ Flux Inhibition | 9.7 | >1000-fold |
| GluA1o / γ-2 | Ca²⁺ Flux Inhibition | <5.0 | - |
Table 2: Impact of TARP γ-8 Mutations on Modulator Potency Data from mutagenesis studies and molecular dynamics simulations.[7]
| TARP γ-8 Variant | Mutation | Assay Type | Measured Parameter | Value / Finding | Fold Change vs. Wild-Type |
| Wild-Type | - | Not Specified | pIC₅₀ | 9.7 | - |
| Mutant | N172A | Mutagenesis | ΔpCI₅₀ | > 2 | > 100-fold decrease |
| Mutant | G209A | Molecular Dynamics | Binding Stability | Disrupts stable binding | - |
Experimental Protocols
The characterization of this compound's selectivity relies on a combination of molecular biology, cellular assays, electrophysiology, and structural biology.
4.1 Cell Line Maintenance and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) or HEK293T cells are commonly used.[1][4]
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.[4]
-
Transfection: For transient expression, plasmids encoding the desired AMPA receptor subunit (e.g., GluA1, GluA2) and TARP variant (e.g., TARP γ-8, TARP γ-2) are introduced into the cells using a suitable transfection reagent like Lipofamine 2000.[4]
4.2 Calcium Flux Assay
-
Objective: To identify and characterize compounds that selectively modulate TARP γ-8-containing AMPA receptors.[1][5]
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The activation of calcium-permeable AMPA receptors by glutamate leads to a calcium influx, which is detected as an increase in fluorescence.[5]
-
Methodology:
-
HEK-293 cells stably or transiently expressing the target receptor complex (e.g., GluA1o / γ-8) are plated.[1][5]
-
Cells are loaded with a calcium-sensitive dye.
-
The modulator compound (this compound) is pre-incubated with the cells.[5]
-
Glutamate is added to stimulate the receptors, and the resulting change in fluorescence is measured using a plate reader.
-
Data is analyzed to determine the concentration-response relationship and calculate the pIC₅₀.
-
4.3 Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the direct modulatory effect of this compound on the ion current mediated by specific AMPAR-TARP complexes.[1][4]
-
Methodology:
-
Cell Preparation: Recordings are performed on HEK293 cells 24-48 hours after transfection with the desired AMPAR and TARP subunits.[2]
-
Recording Configuration: The cell membrane is ruptured to gain electrical access to the cell's interior in the "whole-cell" configuration.[1] The membrane potential is clamped at a fixed voltage (e.g., -60 mV).[1][2]
-
Solutions:
-
External (in mM): Standard physiological saline solution.
-
Internal (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.2 with CsOH.[4]
-
-
Drug Application: Glutamate (e.g., 10 mM) is rapidly applied to evoke an inward current. This compound is co-applied with glutamate to measure its effect on the current's amplitude and kinetics.[1][4]
-
Data Analysis: Concentration-response curves are generated by applying a range of this compound concentrations to quantify percentage modulation.[4]
-
4.4 Structural and Validation Studies
-
Cryo-Electron Microscopy (Cryo-EM): This technique has been used to determine the high-resolution structure of the AMPA receptor-TARP γ-8 complex bound to this compound, providing a detailed view of the binding pocket at the atomic level.[1][4]
-
TARP γ-8 Knockout Models: Genetically engineered mice lacking the TARP γ-8 protein are used to validate on-target activity. In these models, TARP γ-8 selective modulators lose their inhibitory effect on hippocampal neurons, providing direct evidence that the protein is essential for their activity.[5]
Conclusion
This compound represents a significant achievement in medicinal chemistry, demonstrating that high selectivity for a specific AMPA receptor-auxiliary subunit complex can be achieved. Its mechanism of action, centered on a unique allosteric binding site defined by specific residues in TARP γ-8, provides a clear rationale for its selectivity. The compound's complex, subunit-dependent bifunctional activity further underscores the intricate nature of AMPA receptor pharmacology. The detailed experimental protocols outlined herein provide a robust framework for the continued investigation and development of targeted modulators for neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
JNJ-61432059: A Technical Guide to a Selective AMPA Receptor Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-61432059 is a potent, orally active, and selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] This selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes this compound a promising therapeutic candidate for neurological conditions characterized by excessive AMPA receptor activity, such as epilepsy.[1][2][4] Structure-activity relationship optimization led to the development of this compound from an earlier imidazopyrazine hit, with the final pyrazolopyrimidine scaffold demonstrating improved microsomal stability and reduced efflux liabilities.[2] Preclinical studies have demonstrated its ability to produce robust seizure protection in various animal models.[2][3] This document provides a comprehensive technical overview of its mechanism of action, pharmacological data, key experimental protocols, and preclinical findings.
Core Mechanism of Action
This compound exerts its modulatory effects not by competing with the glutamate (B1630785) binding site, but by binding to a novel allosteric pocket.[1] This site is located at the interface between the transmembrane helices of the AMPA receptor and the associated TARP γ-8 subunit.[1][5]
Binding Site and Selectivity: Cryo-electron microscopy (cryo-EM) and molecular dynamics simulations have revealed that the binding site is a lipid-exposed, water-accessible pocket formed by transmembrane helices M1 and M4 of the AMPA receptor subunit and helices M3 and M4 of TARP γ-8.[1][5] The high selectivity for TARP γ-8 is conferred by specific amino acid residues. Key residues in TARP γ-8, Valine-176 (V176) and Glycine-209 (G209), are crucial for binding.[5] Other TARP subtypes possess bulkier amino acids at these positions, which sterically hinder the binding of this compound.[5] Furthermore, a conserved oxindole (B195798) isostere within this compound forms a critical hydrogen bond with the Asparagine-172 (N172) residue of TARP γ-8, further stabilizing the interaction.[2][5]
Bifunctional Modulation: A unique characteristic of this compound is its bifunctional modulatory action, which is dependent on the specific AMPA receptor subunit composition:
-
Negative Allosteric Modulation: On AMPA receptors containing the GluA1 subunit complexed with TARP γ-8 (GluA1/γ-8), this compound acts as a potent negative allosteric modulator, inhibiting the glutamate-evoked current.[1][6]
-
Positive Allosteric Modulation: Conversely, on GluA2-containing AMPA receptors complexed with TARP γ-8 (GluA2/γ-8), it can function as a positive allosteric modulator, potentiating the channel's response.[1][6]
This complex, subunit-dependent activity highlights a sophisticated mechanism sensitive to the precise architecture of the receptor complex.[1] In the context of epilepsy, where excessive excitatory signaling is a key factor, the primary therapeutic effect is believed to arise from the negative modulation of TARP γ-8-containing AMPA receptors in brain regions like the hippocampus.[2][7]
Data Presentation
Quantitative data for this compound has been determined through various in vitro assays. The primary potency is often expressed as the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay | pIC50 | IC50 (nM, approx.) | Key Findings | Reference |
| This compound | GluA1/TARP γ-8 | Not Specified | 9.7 | ~0.2 | Orally active, provides robust seizure protection in corneal kindling and PTZ models. | [3][4][8] |
Note: The IC50 value is approximated from the pIC50 value (IC50 = 10^(-pIC50) M).
Experimental Protocols
The characterization and validation of this compound's mechanism and efficacy rely on a suite of sophisticated experimental techniques.
In Vitro Characterization
Whole-Cell Patch-Clamp Electrophysiology This technique is fundamental for directly measuring the modulatory effect of this compound on AMPA receptor function.
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and the TARP γ-8 subunit.[4]
-
Recording: Recordings are performed 24-48 hours post-transfection. A glass micropipette forms a high-resistance seal with a cell, and the membrane is ruptured to gain electrical access (whole-cell configuration). The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV).[1][4]
-
Drug Application: A fast-perfusion system is used to rapidly apply a saturating concentration of glutamate (e.g., 10 mM) to evoke an inward current through the AMPA receptors. This compound is then co-applied with glutamate to measure its effect on the current's amplitude and kinetics.[1][5]
-
Data Analysis: The percentage of inhibition of the peak glutamate-evoked current is calculated by comparing the current amplitude before and after drug application. Concentration-response curves are generated to calculate the IC50 value.[4][6]
Calcium Flux Assays This high-throughput method is used for screening and initial characterization.
-
Cell Lines: HEK293 cells are transiently co-transfected with plasmids for the AMPA receptor subunit and TARP γ-8.[6]
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Glutamate-induced activation of AMPA receptors leads to calcium influx, which is measured as an increase in fluorescence.[6]
-
Procedure: this compound is pre-incubated with the cells before the addition of glutamate. The change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR).[6]
-
Data Analysis: A concentration-response curve for the modulator is generated, and the pIC50 value is calculated.[6]
On-Target Validation
TARP γ-8 Knockout (KO) Mouse Model The definitive validation of this compound's on-target mechanism comes from studies using TARP γ-8 knockout mice.[6]
-
Model Generation: Standard homologous recombination techniques in embryonic stem cells are used to delete a critical exon of the Cacng8 gene, which encodes the TARP γ-8 protein.[6]
-
Confirmation: Successful knockout is confirmed by PCR and Southern blotting of genomic DNA, and the absence of the protein is verified by Western blotting of brain tissue lysates.[6]
-
Validation Experiment: A key study demonstrated that a similar TARP γ-8 selective modulator lost its inhibitory effect on glutamate-evoked currents in hippocampal neurons from TARP γ-8 knockout mice, providing direct evidence that TARP γ-8 is essential for the activity of this class of compounds.[6]
Preclinical Efficacy Models for Epilepsy
This compound has been evaluated in well-established preclinical models to assess its anticonvulsant efficacy.[2][7]
Corneal Kindling Model This is a model of focal epilepsy that mimics epileptogenesis.[7]
-
Animal Model: Male mice are typically used.[7]
-
Kindling Procedure: A subconvulsive electrical stimulus (e.g., 2-3 mA, 50-60 Hz, 3 seconds) is delivered twice daily via corneal electrodes. Seizure development is monitored and scored using the Racine scale. Animals are considered "fully kindled" after exhibiting a set number of consecutive severe seizures.[7]
-
Drug Administration: this compound is administered orally at various doses prior to the electrical stimulation.[7]
-
Efficacy Assessment: The primary endpoint is the protection against the induction of generalized seizures. The effective dose at which 50% of the animals are protected (ED50) is calculated.[7]
Pentylenetetrazole (PTZ)-Induced Seizure Model This is an acute seizure model used to screen for anticonvulsant activity. PTZ is a GABAA receptor antagonist that induces generalized seizures.[7]
-
Drug Administration: this compound is administered orally at various doses prior to PTZ injection.[7]
-
Seizure Induction: A dose of PTZ sufficient to induce seizures is administered.
-
Observation & Efficacy: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures. Efficacy is determined by the ability of the compound to prevent or delay seizure onset, and an ED50 is calculated.[4]
Pharmacokinetics and Clinical Development
This compound is reported to be an orally active compound.[3] Its development from earlier leads specifically aimed to improve microsomal stability and reduce susceptibility to efflux transporters, suggesting a favorable pharmacokinetic profile for central nervous system penetration.[2] Following oral administration in mice, it exhibited time- and dose-dependent receptor occupancy in the hippocampus.[2]
While specific clinical trial data for this compound is not publicly available, this class of molecules is actively being pursued for epilepsy. For instance, RAP-219, another TARPγ8-specific AMPA receptor NAM, has shown promising early efficacy in a Phase 2a trial for drug-resistant focal onset seizures, demonstrating a significant reduction in seizure frequency.[9][10] This supports the therapeutic potential of this mechanism of action for epilepsy treatment.[9]
Conclusion
This compound is a highly selective TARP γ-8-dependent AMPA receptor negative allosteric modulator that represents a targeted approach to treating neurological disorders. Its unique, subunit-dependent bifunctional activity and specific binding site at the AMPAR-TARP interface make it a valuable tool for neuroscience research.[1][6] Robust efficacy in preclinical epilepsy models, combined with an optimized pharmacokinetic profile, underscores its potential as a therapeutic candidate.[2][3] The clinical development of similar molecules further validates that targeting specific AMPA receptor populations via their auxiliary subunits is a promising strategy for developing novel, region-specific therapies with a potentially wider therapeutic window.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | iGluR | TargetMol [targetmol.com]
- 9. uk.investing.com [uk.investing.com]
- 10. Rapport Therapeutics Announces New Data and Post Hoc Analysis Demonstrating the Magnitude and Consistency of RAP-219’s Clinical Response in Patients with Focal Onset Seizures - BioSpace [biospace.com]
JNJ-61432059: A Technical Guide to a Selective TARP γ-8 AMPAR Negative Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-61432059 is a potent, selective, and orally active negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] Developed by Janssen Research & Development, this compound has emerged from medicinal chemistry efforts to optimize a pyrazolopyrimidine scaffold, improving upon earlier imidazopyrazine-based modulators.[4][5] Its selectivity for TARP γ-8, which is predominantly expressed in the hippocampus, makes this compound a promising candidate for the treatment of neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy.[1][3] This technical guide provides a comprehensive overview of the structure, properties, and experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the molecular formula C25H22FN5O2.[3] Its structure is characterized by a central pyrazolopyrimidine core.
| Property | Value |
| Molecular Formula | C25H22FN5O2 |
| Molecular Weight | 443.47 g/mol |
| CAS Number | 2035814-50-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound acts as a negative allosteric modulator of AMPA receptors that are associated with the TARP γ-8 subunit.[1] This selective inhibition of TARP γ-8-containing AMPA receptors has been demonstrated in various preclinical models.
In Vitro Activity
The primary measure of this compound's potency is its pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target | Assay | Cell Type | pIC50 | Reference |
| GluA1/TARP γ-8 | Not Specified | Not Specified | 9.7 | [2][6] |
Mutagenesis studies have highlighted the critical role of the asparagine-172 (Asn-172) residue within the TARP γ-8 protein for the binding and activity of this class of modulators.[6]
In Vivo Efficacy
This compound has demonstrated robust, dose-dependent anticonvulsant effects in rodent models of epilepsy.[3][4][5]
| Model | Species | Endpoint | Efficacy | Reference |
| Pentylenetetrazole (PTZ)-induced seizures | Mouse | Seizure Protection | Robust | [4][5] |
| Corneal Kindling | Mouse | Seizure Protection | Robust | [4][5] |
The in vivo efficacy of this compound is correlated with its ability to occupy TARP γ-8-containing AMPA receptors in the brain, providing strong evidence of target engagement.[4][5]
Mechanism of Action
This compound exerts its inhibitory effect by binding to a specific allosteric site on the TARP γ-8 protein, rather than competing with the neurotransmitter glutamate (B1630785) at its binding site on the AMPA receptor.[6] This binding event is thought to disrupt the normal modulatory function of TARP γ-8 on the associated AMPA receptor ion channel, leading to a reduction in the glutamate-evoked current.[3]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effect of this compound on AMPA receptor-mediated currents in vitro.
Objective: To quantify the inhibitory effect of this compound on glutamate-evoked currents in cells expressing AMPA receptors and TARP γ-8.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and TARP γ-8.
-
Recording Setup: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. Cells are voltage-clamped at a holding potential of -60 mV.
-
Solutions:
-
Drug Application: this compound is applied at various concentrations to the external solution. AMPA receptor currents are elicited by the rapid application of glutamate (e.g., 10 mM).[6]
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak amplitude of the glutamate-evoked current.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Imidazo[1,2- a]pyrazines and Pyrazolo[1,5- c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
JNJ-61432059 Binding Site on TARP Gamma-8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of JNJ-61432059, a selective modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) gamma-8. Understanding this interaction is crucial for the development of targeted therapeutics for neurological disorders such as epilepsy, where TARP gamma-8-containing AMPA receptors play a significant role.
Molecular Architecture of the Binding Site
This compound targets a novel allosteric site, distinct from the glutamate (B1630785) binding site, located at the interface between the AMPA receptor and the TARP gamma-8 auxiliary subunit. Cryo-electron microscopy (cryo-EM) studies have revealed that this binding pocket is exposed to the lipid membrane and accessible to water.
The binding site is formed by the transmembrane helices M1 and M4 of an AMPA receptor subunit and the M3 and M4 helices of TARP gamma-8. The selectivity of this compound for TARP gamma-8 is primarily conferred by two specific amino acid residues within TARP gamma-8: Valine-176 (V176) and Glycine-209 (G209) (based on the rat sequence). In other type I TARPs, these positions are occupied by bulkier amino acids, which sterically hinder the binding of the modulator.
A critical interaction for the stable binding of this compound is the formation of a hydrogen bond between a conserved oxindole (B195798) isostere, a key chemical feature of this compound and related modulators, and the Asparagine-172 (N172) residue of TARP gamma-8. Molecular dynamics simulations have further elucidated that the benzene (B151609) ring of the oxindole moiety is stabilized by Phe205 of TARP gamma-8.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been determined using various assays. The data highlights the compound's high potency and its differential effects based on the AMPA receptor subunit composition.
| Compound | Target Receptor Complex | Assay Type | Potency (pIC50) | Reference(s) |
| This compound | GluA1/TARP γ-8 | Not Specified | 9.7 |
| Compound | Target Receptor Complex | Assay Type | Concentration | Effect on Peak Current | Reference(s) |
| This compound | GluA1/TARP γ-8 | Whole-Cell Patch-Clamp | 10 µM | -58.4 ± 4.4% (Inhibition) | |
| This compound | GluA2Q/TARP γ-8 | Whole-Cell Patch-Clamp | 10 µM | +40.9 ± 11.2% (Potentiation) |
Signaling Pathway and Mechanism of Action
This compound is an allosteric modulator, meaning it binds to a site on the receptor-TARP complex that is different from the glutamate binding site, and in doing so, it modulates the receptor's response to glutamate. A key feature of this compound is its bifunctional nature; it can act as either a negative allosteric modulator (NAM) or a positive allosteric modulator (PAM), depending on the subunit composition of the AMPA receptor.
-
Negative Modulation: On AMPA receptors containing the GluA1 subunit in complex with TARP gamma-8, this compound acts as a potent NAM, inhibiting the glutamate-evoked current.
-
Positive Modulation: Conversely, on AMPA receptors containing the GluA2 subunit in complex with TARP gamma-8, this compound functions as a PAM, potentiating the channel's response to glutamate.
This subunit-dependent effect is also influenced by the stoichiometry of TARP gamma-8 subunits within the receptor complex. This complex mechanism of action allows for highly specific modulation of synaptic transmission in brain regions where particular AMPA receptor and TARP gamma-8 isoforms are expressed, such as the hippocampus.
Caption: Signaling pathway of this compound at the AMPA receptor complex.
Experimental Protocols
The characterization of the this compound binding site and its mechanism of action has been achieved through a combination of molecular biology, electrophysiology, structural biology, and computational techniques.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for the recombinant expression of AMPA receptors and TARPs.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Transfection: For transient expression, plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) and TARP gamma-8 are transfected into the cells.
High-Throughput Screening: Ca²+ Flux Assay
This assay is often used for the initial identification of modulators.
-
Objective: To identify compounds that selectively modulate TARP gamma-8-containing AMPA receptors.
-
Methodology:
-
HEK-293 cells stably expressing a fusion protein of TARP gamma-8 and an AMPA receptor subunit (e.g., GluA1o "flop" splice variant) are used.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Test compounds, such as this compound, are pre-incubated with the cells.
-
The AMPA receptor is stimulated with a specific concentration of glutamate.
-
The resulting influx of Ca²+ through the AMPA receptor channel leads to an increase in fluorescence, which is measured using an instrument like a FLIPR Tetra system.
-
-
Data Analysis: Inhibitory compounds reduce the glutamate-induced fluorescence signal, and concentration-response curves can be generated to determine potency (e.g., pIC50).
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This technique provides a detailed functional characterization of the modulator's effect on ion channel properties.
-
Objective: To measure the modulatory effect of this compound on the amplitude and kinetics of glutamate-evoked currents.
-
Methodology:
-
A single transfected HEK293T cell is selected for recording.
-
A glass micropipette filled with an internal solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH) is used to form a high-resistance seal with the cell membrane.
-
The cell membrane is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential (e.g., clamped at -60 mV).
-
A saturating concentration of glutamate (e.g., 10 mM) is rapidly applied to the cell to elicit a maximal AMPA receptor current.
-
This compound is co-applied with glutamate to determine its effect on the current amplitude and desensitization kinetics.
-
-
Data Analysis: The percentage of inhibition or potentiation of the peak current and changes in the time constant (τ) of desensitization are quantified.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to determine the high-resolution three-dimensional structure of the AMPA receptor-TARP gamma-8 complex bound to this compound.
-
Objective: To visualize the drug-receptor interaction and identify the precise binding pocket.
-
Methodology:
-
The AMPA receptor-TARP gamma-8 protein complex (e.g., heteromeric GluA1/2 with γ-8) is purified in detergent.
-
This compound is added in excess to ensure saturation of the binding sites.
-
The complex is vitrified in a thin layer of ice on an EM grid.
-
A large number of images of the frozen particles are collected using a transmission electron microscope.
-
Image processing and 3D reconstruction are performed to generate a high-resolution density map, into which an atomic model of the complex can be built and refined.
-
TARP gamma-8 Knockout Models
The use of TARP gamma-8 knockout (KO) mice provides definitive evidence of the on-target activity of this compound.
-
Objective: To validate that the modulatory effect of this compound is dependent on the presence of TARP gamma-8.
-
Methodology:
-
Generation of KO Mice: TARP gamma-8 knockout mice are generated using homologous recombination in embryonic stem cells to delete a critical exon of the Cacng8 gene, which encodes the TARP gamma-8 protein.
-
Validation of Knockout: The successful deletion of the gene is confirmed by Southern blotting and PCR of genomic DNA, and the absence of the TARP gamma-8 protein is verified by Western blotting of brain tissue lysates.
-
Ex Vivo Electrophysiology: Acute hippocampal slices or dissociated neurons are prepared from both wild-type and TARP gamma-8 KO mice. Whole-cell patch-clamp recordings are performed to measure glutamate-evoked currents in the presence and absence of this compound.
-
-
Expected Outcome: The modulatory effect of this compound on glutamate-evoked currents is absent in neurons from TARP gamma-8 KO mice, confirming that TARP gamma-8 is the molecular target.
Caption: A generalized experimental workflow for characterizing TARP gamma-8 modulators.
Logical Relationships at the Binding Site
The specific and high-affinity binding of this compound to the TARP gamma-8-containing AMPA receptor complex is a result of a confluence of specific molecular interactions.
Caption: Key molecular interactions governing this compound binding to TARP gamma-8.
This guide summarizes the current understanding of the this compound binding site on TARP gamma-8, providing a foundation for further research and development of selective AMPA receptor modulators. The detailed experimental protocols offer a reference for researchers aiming to characterize novel compounds targeting this important therapeutic target.
Preclinical Profile of JNJ-61432059: A Deep Dive into its Anticonvulsant Activity in Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for JNJ-61432059, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used in its evaluation for anticonvulsant properties.
Core Mechanism of Action
This compound exerts its anticonvulsant effects by selectively targeting AMPA receptors associated with the TARP γ-8 auxiliary subunit.[1][2] These specific receptor complexes are predominantly expressed in the forebrain, with high concentrations in the hippocampus, a brain region critically involved in the generation and propagation of seizures.[1][2] By negatively modulating these receptors, this compound reduces excessive excitatory neurotransmission in key epileptogenic circuits.[1][2] This targeted approach is hypothesized to offer an improved therapeutic window compared to non-selective AMPA receptor antagonists, potentially minimizing off-target effects in brain regions with low TARP γ-8 expression, such as the cerebellum.[1][2]
A notable feature of this compound is its bifunctional modulatory action. It acts as a negative allosteric modulator on GluA1-containing AMPA receptors while functioning as a positive modulator on GluA2-containing receptors, an effect that is also dependent on the stoichiometry of the TARP subunit within the receptor complex.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | Assay Type | Cell Type | pIC50 / IC50 |
| This compound | GluA1/TARP γ-8 | Not Specified | Not Specified | 9.7 (pIC50) |
| JNJ-55511118 | AMPAR/TARP γ-8 | Calcium Flux | HEK293 | 7.9 (pIC50) |
| JNJ-55511118 | AMPAR/TARP γ-8 | Electrophysiology | Hippocampal Neurons | ~1 µM (concentration for effect) |
Data for this compound's specific assay and cell type for the pIC50 value are not detailed in the public domain. Data for the related compound JNJ-55511118 is included for comparative purposes.
Table 2: Anticonvulsant Efficacy of this compound in Preclinical Seizure Models
| Compound | Seizure Model | Route of Administration | Efficacy Endpoint (ED50, mg/kg) |
| This compound | Corneal Kindling | Oral | Data Not Publicly Available |
| This compound | Pentylenetetrazole (PTZ)-induced Seizures | Oral | Data Not Publicly Available |
Specific ED50 values from primary literature are noted as proprietary and are not publicly available. However, literature confirms robust, dose-dependent seizure protection in these models following oral administration.[1]
Experimental Protocols
Detailed methodologies for the key in vivo and in vitro experiments are provided below.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is a standard screening tool for identifying compounds with potential anticonvulsant activity against generalized seizures.[2]
-
Animal Model: Male CD-1 or C57BL/6 mice are commonly used.[2]
-
Animal Acclimatization: Animals are housed in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to food and water.[2]
-
Drug Preparation: this compound is prepared in a vehicle formulation, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve desired doses (e.g., 1, 3, 10 mg/kg).[2]
-
Dosing: Mice are divided into treatment groups, including a vehicle control and various doses of this compound. The compound or vehicle is administered orally (p.o.).[2]
-
Pre-treatment Time: A pre-treatment period of 60 minutes is typically allowed for the compound to be absorbed and distributed to the central nervous system.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[2]
-
Observation: Following PTZ administration, animals are observed for a specified period (e.g., 30 minutes) for the onset and severity of seizures. Seizure activity is often scored using a modified Racine scale.
-
Efficacy Assessment: The primary endpoints are the latency to the first seizure and the percentage of animals in each group protected from generalized tonic-clonic seizures. The dose that protects 50% of the animals (ED50) is then calculated.[1]
Corneal Kindling Model
This model is utilized to evaluate the efficacy of compounds against focal seizures that secondarily generalize, mimicking aspects of epileptogenesis.[1][4]
-
Animal Model: Male C57BL/6 mice are frequently used.
-
Kindling Procedure: A subconvulsive electrical stimulus (e.g., 3 mA, 60 Hz, 3 seconds) is delivered to the cornea of the mice, typically twice daily, for several days until a stable kindled state is achieved, characterized by consistent generalized seizures (e.g., Racine stage 5).
-
Drug Administration: Once kindled, mice are treated with this compound orally at various doses.
-
Efficacy Assessment: After a predetermined drug absorption period, a corneal electrical stimulus is applied, and the resulting seizure severity is scored. The primary endpoint is the ability of the compound to protect against the induction of generalized seizures. The ED50, the dose at which 50% of the animals are protected, is calculated.[1]
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
This technique is employed to directly measure the modulatory effects of this compound on AMPA receptor currents.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and the TARP γ-8 subunit.
-
Recording Configuration: Whole-cell voltage-clamp recordings are performed on transfected cells. The membrane potential is typically held at -60 mV.
-
Drug Application: A saturating concentration of glutamate (B1630785) (e.g., 10 mM) is rapidly applied to the cell to evoke an inward current through the AMPA receptors. This compound is co-applied with glutamate to measure its effect on the current's amplitude and kinetics (e.g., desensitization rate).
-
Data Analysis: The percentage of inhibition or potentiation of the glutamate-evoked current by this compound is quantified. Concentration-response curves are generated to calculate the IC50 or pIC50 value.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the workflows of the key preclinical epilepsy models.
Caption: this compound signaling pathway at the AMPA receptor complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulatory mechanisms of TARP γ8-selective AMPA receptor therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-61432059: A Deep Dive into its Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-61432059 is a selective, negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] This subunit is predominantly expressed in the hippocampus, a critical region for learning and memory, making this compound a compound of significant interest for its potential to modulate synaptic plasticity.[2] This technical guide provides a comprehensive overview of the core mechanism of this compound, its putative effects on synaptic plasticity based on the known function of TARP γ-8, and detailed experimental protocols for investigating these effects. While direct quantitative data on the impact of this compound on long-term potentiation (LTP) and long-term depression (LTD) are not yet publicly available, this document synthesizes existing knowledge to guide future research.
Core Mechanism of Action of this compound
This compound exhibits a novel and complex mechanism of action centered on its interaction with the TARP γ-8 auxiliary subunit of AMPA receptors.[2][3] Unlike competitive antagonists that block the glutamate (B1630785) binding site, this compound binds to an allosteric site at the interface of the AMPA receptor and TARP γ-8.[2] This interaction induces a conformational change that modulates the receptor's function.[2]
A key feature of this compound is its bifunctional activity, which is dependent on the specific AMPA receptor subunit composition.[2][3][4]
-
Negative Modulation of GluA1-containing AMPARs: In complexes containing the GluA1 subunit, this compound acts as a negative allosteric modulator, inhibiting the glutamate-evoked current.[2][3]
-
Positive Modulation of GluA2-containing AMPARs: Conversely, on AMPA receptors containing the GluA2 subunit, this compound functions as a positive allosteric modulator, potentiating the channel's response.[2][3]
This subunit-dependent modulation suggests that this compound could have nuanced effects on synaptic transmission and plasticity in different neuronal populations or at different stages of synaptic development and potentiation.
Structural Basis of Selectivity
The selectivity of this compound for TARP γ-8 is conferred by specific amino acid residues within the TARP protein. Cryo-electron microscopy studies have revealed a binding pocket at the interface between the transmembrane helices of the AMPA receptor and TARP γ-8.[2]
The Role of TARP γ-8 in Synaptic Plasticity and Expected Effects of this compound
TARP γ-8 is a critical regulator of AMPA receptor trafficking and function, and consequently plays a pivotal role in synaptic plasticity.[1] Studies on TARP γ-8 knockout mice have demonstrated its importance for AMPA receptor protein levels, their surface expression, and for long-term potentiation (LTP).[1] TARP γ-8's C-terminal PDZ ligand binding domain is crucial for controlling synaptic transmission.[5]
Given that this compound modulates TARP γ-8-containing AMPA receptors, its effects on synaptic plasticity are expected to be significant and multifaceted:
-
Modulation of LTP Induction and Expression: Since LTP induction involves the trafficking and insertion of GluA1-containing AMPA receptors into the synapse, the negative modulatory effect of this compound on these receptors could potentially dampen or inhibit LTP. Conversely, its positive modulation of GluA2-containing receptors might influence the maintenance phase of LTP or other forms of plasticity.
-
Alteration of Basal Synaptic Transmission: By modulating the activity of existing TARP γ-8-containing AMPA receptors, this compound is likely to alter the baseline field excitatory postsynaptic potential (fEPSP) slope, a key measure of synaptic strength.
-
Impact on Long-Term Depression (LTD): The role of TARP γ-8 in LTD is less clear, with some studies suggesting it is not required.[1] However, by altering the overall landscape of AMPA receptor function, this compound could indirectly influence LTD mechanisms.
Quantitative Data on this compound and Related Compounds
Direct quantitative data on the effect of this compound on synaptic plasticity (e.g., LTP/LTD) is not currently available in the public domain. The following table summarizes the known quantitative data for this compound and a structurally related TARP γ-8 selective NAM, JNJ-55511118.[6]
| Compound | Target | Assay | IC50 (nM) | Key Findings |
| This compound | GluA1/TARP γ-8 | Not Specified | ~2.3 | Bifunctional modulator: NAM on GluA1, PAM on GluA2.[2][3][4] |
| JNJ-55511118 | GluA1/TARP γ-8 | Electrophysiology | 16 | Inhibits peak currents by decreasing single-channel conductance.[6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the effect of this compound on synaptic plasticity. These protocols are based on standard practices in the field.[7]
In Vitro Electrophysiology: Hippocampal Slice Preparation and Recording
This protocol is designed to assess the effects of this compound on synaptic transmission and plasticity in acute hippocampal slices.
1. Slice Preparation:
- Anesthetize and decapitate a young adult rodent (e.g., P21-P35 C57BL/6 mouse).
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).
- Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
- Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 dextrose) and allow them to recover at 32-34°C for at least 1 hour.
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway of the CA3 region.
- Place a recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs at an intensity that produces 30-40% of the maximal response.
- Record a stable baseline for at least 20 minutes.
3. Drug Application:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF immediately before use.
- Bath-apply this compound at the desired concentration and record the effect on the baseline fEPSP slope.
4. Induction of Long-Term Potentiation (LTP):
- After establishing a stable baseline in the presence or absence of this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
- Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
5. Induction of Long-Term Depression (LTD):
- Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
- Record fEPSPs for at least 60 minutes post-induction to measure the extent of LTD.
6. Data Analysis:
- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slope to the average baseline value.
- Compare the magnitude of LTP or LTD between control and this compound-treated slices using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of synaptic currents and their modulation by this compound in individual neurons.[2]
1. Cell Preparation:
- Use acutely prepared hippocampal slices as described above or cultured hippocampal neurons.
- Alternatively, use a heterologous expression system (e.g., HEK293 cells) transfected with cDNAs for AMPA receptor subunits (GluA1 or GluA2) and TARP γ-8.[2]
2. Recording:
- Visually identify pyramidal neurons in the CA1 region using DIC microscopy.
- Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution (e.g., in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na3-GTP, pH 7.25).
- Voltage-clamp the neuron at -70 mV.
- Evoke excitatory postsynaptic currents (EPSCs) by stimulating the Schaffer collaterals.
3. Data Acquisition and Analysis:
- Record baseline EPSCs.
- Apply this compound and observe changes in EPSC amplitude and kinetics.
- Induce LTP or LTD using appropriate stimulation protocols paired with postsynaptic depolarization.
- Analyze changes in EPSC amplitude to quantify synaptic plasticity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound at the AMPA receptor complex.
Caption: Experimental workflow for assessing the effect of this compound on LTP.
Conclusion
This compound is a promising research tool and potential therapeutic agent with a unique and complex mechanism of action on TARP γ-8-containing AMPA receptors. Its bifunctional, subunit-dependent modulation of these receptors, which are critical for hippocampal synaptic plasticity, suggests that this compound will have profound effects on learning and memory processes. While direct experimental evidence of its impact on LTP and LTD is eagerly awaited, the information and protocols provided in this guide offer a solid foundation for researchers to investigate these effects and further elucidate the role of TARP γ-8 in synaptic plasticity. The targeted nature of this compound holds the potential for developing highly specific modulators of cognitive function.
References
- 1. TARP gamma-8 controls hippocampal AMPA receptor number, distribution and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 8ayl - Resting state GluA1/A2 AMPA receptor in complex with TARP gamma 8 and ligand this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
JNJ-61432059: A Technical Guide to Pharmacokinetics and Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-61432059 is a selective, orally active negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] This selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes this compound a promising therapeutic candidate for neurological conditions such as epilepsy.[1][3] This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and brain penetration of this compound, including its mechanism of action, in vitro potency, and relevant experimental protocols. While specific quantitative pharmacokinetic and brain penetration data are not publicly available, this guide consolidates the existing knowledge to support further research and development.
Mechanism of Action
This compound exerts its modulatory effect by binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[1] This binding induces a conformational change in the AMPA receptor-TARP complex, which in turn allosterically modulates the ion channel's response to glutamate (B1630785).[1] A key characteristic of this compound is its bifunctional nature; it acts as a negative allosteric modulator on GluA1-containing AMPA receptors and as a positive allosteric modulator on GluA2-containing AMPA receptors, an effect that is also dependent on the stoichiometry of the TARP subunit.[2][4]
The selectivity of this compound for TARP γ-8 is conferred by specific amino acid residues within the TARP protein.[5] Cryo-electron microscopy and molecular dynamics simulations have revealed that the binding site is formed by transmembrane helices M1 and M4 of the AMPA receptor subunit and helices M3 and M4 of TARP γ-8.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical pharmacokinetics and tissue distribution of long-acting nanoformulated antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Correlation between brain/plasma ratios and efficacy in neuropathic pain models of selective metabotropic glutamate receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of JNJ-61432059: A Technical Guide for Drug Development Professionals
Introduction: JNJ-61432059 is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are specifically associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[1] The majority of rapid excitatory neurotransmission in the central nervous system is mediated by AMPARs, and their function is fine-tuned by auxiliary subunits like TARPs.[1] The TARP γ-8 subunit is highly expressed in the hippocampus, a brain region critically involved in the pathophysiology of conditions like temporal lobe epilepsy.[1] This region-specific expression makes the AMPAR/TARP γ-8 complex a compelling target for developing novel therapeutics with improved side-effect profiles compared to non-selective AMPAR antagonists.[2] This technical guide details the discovery, synthesis, mechanism of action, and preclinical characterization of this compound.
Discovery and Medicinal Chemistry
The development of this compound began with a high-throughput screening (HTS) campaign designed to identify selective negative modulators of the AMPAR/TARP γ-8 complex.[1] This screening identified an imidazopyrazine scaffold as a promising initial hit.[3] Subsequent medicinal chemistry efforts focused on optimizing this scaffold to improve potency and drug-like properties.[4]
A significant breakthrough in the development program was the strategic replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold.[3] This critical modification markedly improved microsomal stability and reduced efflux liabilities, which are crucial for developing a centrally acting therapeutic agent.[3] This optimization pathway ultimately led to the identification of this compound, a compound demonstrating subnanomolar potency and favorable brain penetration characteristics.[3]
Synthesis Overview
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the foundational synthetic strategies for the precursor imidazo[1,2-a]pyrazine (B1224502) and the final pyrazolo[1,5-c]pyrimidine (B12974108) scaffolds have been described.[4] The synthesis of the initial imidazo[1,2-a]pyrazine series generally involves the condensation of aminopyrazines with α-haloketones, followed by functionalization through reactions like bromination and Suzuki coupling to explore the structure-activity relationship.[4] The transition to the pyrazolo[1,5-c]pyrimidine core was a key step to overcome pharmacokinetic challenges.[4]
Mechanism of Action
This compound functions as a selective negative allosteric modulator of AMPARs by binding to a novel, external-facing allosteric site located at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[4] This binding event induces a conformational change in the receptor complex, which allosterically modulates the ion channel's response to glutamate (B1630785).[4]
Cryo-electron microscopy (cryo-EM) has revealed that the binding pocket is formed by transmembrane helices M1 and M4 of the AMPAR subunit and helices M3 and M4 of TARP γ-8.[4] The compound's selectivity for γ-8 is conferred by specific amino acid residues, notably Val-176 and Gly-209 in TARP γ-8, which are bulkier in other TARP subtypes, thus restricting access.[5] A crucial interaction involves the formation of a hydrogen bond between a conserved oxindole (B195798) isostere in this compound and the Asn-172 residue of TARP γ-8.[1][5]
Interestingly, this compound exhibits a bifunctional modulatory effect depending on the AMPAR subunit composition. It acts as a potent negative modulator on GluA1-containing AMPARs, while functioning as a positive allosteric modulator on GluA2-containing AMPARs when complexed with TARP γ-8.[4][6]
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The compound's preclinical efficacy has been demonstrated in established animal models of epilepsy.
Table 1: In Vitro Potency of this compound
| Target Complex | Assay Type | Measured Parameter | Value | Reference |
|---|---|---|---|---|
| GluA1 / TARP γ-8 | Ca²⁺ Flux / Electrophysiology | pIC₅₀ | 9.7 | [7][8] |
| TARP γ-8 (N172A Mutant) | Mutagenesis Studies | ΔpIC₅₀ | > 2 (>100-fold decrease) | [8] |
| TARP γ-8 (G209A Mutant) | Molecular Dynamics Simulation | Binding Stability | Disrupted |[8] |
Table 2: Preclinical Anticonvulsant Activity of this compound
| Model | Species | Effect | Key Finding | Reference |
|---|---|---|---|---|
| Pentylenetetrazole (PTZ) | Mouse | Robust Seizure Protection | Dose-dependent anticonvulsant effects | [3][7] |
| Corneal Kindling | Mouse | Robust Seizure Protection | Efficacy against focal seizures |[3][7] |
Note: Specific ED₅₀ and TD₅₀ values for this compound are not publicly available in the reviewed literature.[2]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies, from initial discovery to in vivo validation.
High-Throughput Screening: Ca²⁺ Flux Assay
This assay was fundamental to the initial discovery of the this compound chemical series.[4]
-
Objective: To identify compounds that selectively inhibit TARP γ-8-containing AMPA receptors.[4]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing a fusion protein of TARP γ-8 and the GluA1 "flop" splice variant.[4]
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
Test compounds are pre-incubated with the cells in microtiter plates.[4]
-
AMPA receptors are stimulated with a fixed concentration of glutamate, causing Ca²⁺ influx and an increase in fluorescence.[8]
-
Fluorescence intensity is measured using a specialized instrument like a FLIPR® system. Inhibitory compounds reduce the glutamate-induced signal.[8]
-
Concentration-response curves are generated to determine the potency (IC₅₀) of active compounds.[8]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the functional effects of this compound on AMPA receptor currents.[5]
-
Objective: To quantify the modulatory effect (inhibition or potentiation) and kinetics of this compound on glutamate-evoked currents.[4]
-
Cell Line: HEK-293T cells transiently transfected with plasmids for the desired AMPAR subunit (e.g., GluA1) and TARP γ-8.[5]
-
Methodology:
-
A glass micropipette filled with an internal salt solution forms a high-resistance seal with the membrane of a single transfected cell.[4]
-
The cell membrane within the pipette is ruptured to gain electrical access ("whole-cell" configuration).[4]
-
The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV).[4]
-
A saturating concentration of glutamate (e.g., 10 mM) is rapidly applied to the cell to evoke a maximal inward current through AMPA receptors.[5]
-
This compound is co-applied with glutamate to measure its effect on the current's amplitude and desensitization rate.[4]
-
Data is recorded and analyzed to quantify percentage modulation and generate concentration-response curves.[5]
-
Target Validation with TARP γ-8 Knockout Models
The definitive validation of this compound's on-target mechanism comes from studies using TARP γ-8 knockout (KO) mice.[6]
-
Objective: To confirm that the modulatory activity of the compound class is dependent on the presence of the TARP γ-8 protein.[6]
-
Model: Genetically engineered mice lacking the Cacng8 gene, which encodes the TARP γ-8 protein.[6]
-
Methodology:
-
Key Result: Studies with a similar modulator, JNJ-55511118, showed that the inhibitory effect on glutamate-evoked currents was lost in neurons from TARP γ-8 KO mice, providing direct evidence of on-target engagement.[6]
Conclusion
This compound is a novel, potent, and selective negative allosteric modulator of AMPAR/TARP γ-8 complexes, discovered through a systematic medicinal chemistry effort that evolved from an imidazopyrazine HTS hit to a highly optimized pyrazolopyrimidine lead candidate.[1][3] Its unique mechanism, which relies on binding to a specific allosteric site on the TARP γ-8 auxiliary subunit, has been rigorously validated through electrophysiology, structural biology, and the use of knockout animal models.[4][6] The promising preclinical anticonvulsant activity of this compound highlights the therapeutic potential of targeting specific AMPAR auxiliary subunits to achieve region-selective modulation for epilepsy and other neurological disorders driven by excessive glutamatergic signaling in the hippocampus.[1]
References
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
JNJ-61432059: A Deep Dive into its Modulation of Glutamatergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ-61432059, a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. Its unique mechanism of action and selective targeting of a specific subset of AMPA receptors highlight its potential as a therapeutic agent for neurological disorders characterized by excessive glutamatergic signaling, such as epilepsy.[1][2] This document details the molecular interactions, functional consequences, and experimental methodologies used to characterize the role of this compound in modulating glutamatergic pathways.
Core Mechanism of Action
This compound functions as a selective negative allosteric modulator of AMPA receptors that are specifically complexed with the TARP γ-8 auxiliary subunit.[1][3] This selectivity is critical as TARP γ-8 is predominantly expressed in the forebrain, with high concentrations in the hippocampus, a brain region heavily implicated in the pathophysiology of conditions like temporal lobe epilepsy.[1] By targeting this specific receptor complex, this compound offers the potential for a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-selective AMPAR antagonists.[1]
The compound exerts its inhibitory effect by binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[4] This binding pocket is lipid-exposed and water-accessible.[5] Cryo-electron microscopy (cryo-EM) has revealed that the binding site is formed by the M3 and M4 transmembrane helices of TARP γ-8 and the M1 and M4 helices of the AMPA receptor subunit.[4][5]
A key interaction for its modulatory activity is a hydrogen bond formed between the oxindole (B195798) moiety of this compound and asparagine-172 (Asn-172) of the TARP γ-8 protein.[1] Mutagenesis and sequence analysis studies have identified two specific amino acid residues in TARP γ-8, Valine-176 (V176) and Glycine-209 (G209), as being crucial for the selective binding of this compound.[5] In other TARP subtypes, these positions are occupied by bulkier amino acids, which sterically hinder the binding of the modulator.[5] By binding to this site, this compound is thought to disrupt the normal modulatory function of TARP γ-8 on the AMPA receptor, leading to a reduction in the glutamate-evoked current.[1]
Interestingly, this compound displays a bifunctional modulatory action. It acts as a negative modulator on GluA1-containing AMPA receptors while functioning as a positive modulator on GluA2-containing AMPA receptors.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Receptor/System | Reference |
| pIC50 | 9.7 | GluA1/γ-8 | [3] |
| Modulation (GluA1_γ8) | -58.4 ± 4.4% | GluA1_γ8 | [4] |
| Modulation (GluA2Q_γ8) | +40.9 ± 11.2% | GluA2Q_γ8 | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound at the AMPA receptor complex.
Caption: Signaling pathway of this compound at the AMPA receptor complex.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel function and its modulation by compounds like this compound.
-
Objective: To characterize the functional impact of this compound on AMPA receptor currents.[4]
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1 or GluA2) and the TARP γ-8 subunit.[2]
-
Recording Configuration: A glass micropipette filled with an internal solution is sealed onto the membrane of a single transfected cell. The cell membrane within the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the cell's membrane potential.[4] The cell is typically voltage-clamped at -60 mV.[2][4]
-
Solutions:
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2 with CsOH.[5]
-
-
Drug Application: A fast-perfusion system is used for the rapid application of solutions to the cell.[5] A saturating concentration of glutamate (e.g., 10 mM) is applied to elicit a maximal AMPA receptor current.[5] this compound is then co-applied with glutamate to determine its effect on the current's amplitude and kinetics.[4][5]
-
Data Analysis: The effect of the compound on the amplitude and kinetics of the glutamate-evoked currents is measured.[1] Concentration-response curves are generated by applying a range of this compound concentrations to calculate parameters such as percentage modulation and changes in the desensitization time constant (τ).[4][5]
Calcium (Ca²⁺) Flux Assay
This high-throughput screening assay was instrumental in the initial discovery of this class of compounds.
-
Objective: To identify compounds that selectively inhibit or potentiate TARP γ-8-containing AMPA receptors.[4]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the target AMPA receptor subunit (e.g., GluA1) and TARP γ-8.[4][6]
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4][6]
-
Test compounds, including this compound, are pre-incubated with the cells.[4][6]
-
The AMPA receptors are stimulated with a specific concentration of glutamate.[4]
-
The resulting influx of Ca²⁺ through the AMPA receptor channel leads to an increase in fluorescence.[4]
-
Fluorescence intensity is measured using a specialized instrument like a FLIPR (Fluorometric Imaging Plate Reader).[4][6]
-
-
Data Analysis: Inhibitory compounds reduce the glutamate-induced fluorescence signal, while potentiating compounds increase it. The potency (e.g., pIC₅₀) is calculated from concentration-response curves.[4]
-
Counter-Screen: To determine selectivity, active compounds are tested on cells co-expressing the same AMPA receptor subunit with a different TARP subtype, such as TARP γ-2.[4]
Corneal Kindling Seizure Model
This is a widely used preclinical in vivo model to assess the anticonvulsant efficacy of drug candidates.[2]
-
Objective: To evaluate the in vivo anticonvulsant activity of this compound.
-
Kindling Procedure: A subconvulsive electrical stimulus is delivered to the cornea of the mice, typically twice daily, for several days or weeks.[1][2] This repeated stimulation leads to a progressive intensification of seizure activity, eventually resulting in a stable kindled state where the stimulus consistently elicits generalized seizures.[1]
-
Drug Administration: Once the animals are fully kindled, they are treated with this compound, typically via oral administration.[1]
-
Seizure Scoring: After drug administration, the corneal electrical stimulus is applied again, and the resulting seizure severity is scored.[1] The efficacy of the compound is determined by its ability to reduce the seizure score compared to vehicle-treated control animals.
Experimental and Logical Workflow
The following diagram outlines the typical workflow for characterizing a compound like this compound.
Caption: A typical drug discovery and development workflow for a compound like this compound.
References
Methodological & Application
Application Notes and Protocols for JNJ-61432059 in In Vivo Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of JNJ-61432059, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. The document outlines methodologies for two standard in vivo seizure models: the pentylenetetrazole (PTZ)-induced seizure model and the corneal kindling model. This guide is intended to assist researchers in designing and executing robust preclinical studies to assess the anticonvulsant efficacy of this compound and similar compounds.
Introduction
This compound is an orally active and selective negative allosteric modulator of the AMPA receptor, with a specific affinity for receptors associated with the TARP γ-8 subunit.[1] This subunit is predominantly expressed in the forebrain, particularly in the hippocampus, a region critically involved in the generation and propagation of seizures.[1][2] By selectively targeting AMPA receptors in key brain regions, this compound presents a promising therapeutic strategy for epilepsy with a potentially improved side-effect profile compared to non-selective AMPA antagonists.[1][2] Preclinical evaluation in well-established animal models of seizures is crucial for determining the potential efficacy of this compound. The PTZ-induced and corneal kindling seizure models are widely used to assess the anticonvulsant properties of investigational drugs.[1][3]
Mechanism of Action
This compound exerts its anticonvulsant effects by selectively modulating the activity of AMPA receptors complexed with the TARP γ-8 auxiliary subunit.[1] Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, binds to AMPA receptors, leading to the influx of sodium and calcium ions and subsequent neuronal depolarization. In pathological conditions such as epilepsy, excessive glutamate release and AMPA receptor activation contribute to neuronal hyperexcitability and seizure activity. This compound binds to a specific allosteric site on the TARP γ-8 protein, reducing the glutamate-evoked current and thereby dampening excessive excitatory neurotransmission in brain regions with high TARP γ-8 expression.[1][4]
Quantitative Data
The following tables summarize the anticipated quantitative data from preclinical studies with this compound. It is important to note that specific ED50 and TD50 values from primary literature are often proprietary and not publicly available.[1][2] The tables are structured to guide data presentation and comparison.
Table 1: Anticonvulsant Efficacy of this compound in the PTZ-Induced Seizure Model
| Treatment Group | Dose (mg/kg, p.o.) | N | Latency to First Seizure (seconds) | Seizure Severity Score (Modified Racine Scale) | Protection from Seizures (%) |
| Vehicle | - | ||||
| This compound | 1 | ||||
| This compound | 3 | ||||
| This compound | 10 | ||||
| This compound | 30 | ||||
| ED50 | (mg/kg) | \multicolumn{3}{c | }{Data not publicly available} |
Table 2: Anticonvulsant Efficacy of this compound in the Corneal Kindling Model
| Treatment Group | Dose (mg/kg, p.o.) | N | Seizure Score (Racine Scale) | Protection from Generalized Seizures (%) |
| Vehicle | - | |||
| This compound | 1 | |||
| This compound | 3 | |||
| This compound | 10 | |||
| This compound | 30 | |||
| ED50 | (mg/kg) | \multicolumn{2}{c | }{Data not publicly available} |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is an acute seizure model widely used for screening potential anticonvulsant drugs.[1] PTZ is a GABA-A receptor antagonist that induces generalized seizures.[1]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[1]
-
Pentylenetetrazole (PTZ)
-
Sterile 0.9% saline
-
Male C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Syringes and needles for subcutaneous injection
-
Observation chambers
-
Timer
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in the recommended vehicle. Further dilute the stock solution to achieve the desired final doses (e.g., 1, 3, 10, 30 mg/kg) in a consistent administration volume.
-
PTZ Solution Preparation: On the day of the experiment, prepare a fresh solution of PTZ in sterile 0.9% saline to deliver a convulsant dose (e.g., 85 mg/kg) in a standard injection volume.[1]
-
Dosing:
-
Randomly assign mice to treatment groups (vehicle control and different doses of this compound).
-
Administer the appropriate dose of this compound or vehicle via oral gavage (p.o.). The time of administration should correspond to the peak effect time of the compound, if known.[1]
-
-
Seizure Induction: At a predetermined time after this compound administration, inject PTZ subcutaneously.
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Continuously observe the mice for a period of 30 minutes.[1]
-
Record the following parameters for each animal:
-
Latency to first seizure: Time from PTZ injection to the onset of the first generalized clonic seizure.[1]
-
Seizure duration: Total time the animal exhibits seizure activity.[1]
-
Seizure severity: Score the severity of the seizures using a modified Racine scale.[1]
-
Protection: Note whether the animal was fully protected from seizures.[1]
-
-
-
Data Analysis: Analyze the effects of this compound on seizure latency, duration, and severity using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Calculate the ED50, the dose that protects 50% of animals from seizures.
Corneal Kindling Model
The corneal kindling model is a model of focal epilepsy that mimics the progressive development of seizures (epileptogenesis).[1][5] Repeated subconvulsive electrical stimulation of the cornea leads to the development of generalized seizures.[1]
Materials:
-
This compound
-
Vehicle solution
-
Male C57BL/6 mice (or other appropriate strain)
-
Corneal electrodes
-
Electrical stimulator
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline solution
-
Oral gavage needles
-
Observation chambers
-
Timer
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.
-
Kindling Procedure:
-
Apply a topical anesthetic to the corneas of the mice.
-
Deliver a subconvulsive electrical stimulus (e.g., 60 Hz, 3-second duration) via corneal electrodes twice daily.
-
Continue this stimulation protocol until the mice are "fully kindled," which is typically defined as experiencing a Stage 5 seizure (generalized clonic-tonic seizure) for five consecutive stimulations. This process can take approximately 10-15 days.[4]
-
Allow a washout period of at least one week after the last kindling stimulation before drug testing.
-
-
Drug Administration:
-
On the day of the experiment, administer the appropriate dose of this compound or vehicle orally to the fully kindled mice. The administration should be timed to coincide with the peak effect of the compound.
-
-
Efficacy Assessment:
-
At the predetermined time after drug administration, apply the corneal electrical stimulus.
-
Observe the mice for the presence and severity of seizures, scoring them according to the Racine scale.
-
The primary endpoint is the ability of the drug to protect against the induction of generalized seizures (typically a seizure score of less than 3 is considered protection).[4]
-
-
Data Analysis:
-
Calculate the percentage of animals protected from generalized seizures at each dose.
-
Determine the ED50, the dose at which 50% of the animals are protected from seizures.
-
Conclusion
The preclinical evaluation of this compound in the PTZ-induced and corneal kindling seizure models provides robust evidence for its potential as an anticonvulsant agent. Its novel mechanism of action, selectively targeting AMPA receptors containing the TARP γ-8 subunit, offers a promising new approach for the treatment of epilepsy. The detailed experimental protocols and workflows outlined in this guide provide a framework for researchers and scientists in the field of epilepsy drug discovery to design and interpret preclinical studies for similar compounds. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of corneally kindled mice: a sensitive screening model for partial epilepsy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corneal Kindling Seizure Test (mouse) [panache.ninds.nih.gov]
- 5. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for JNJ-61432059 Electrophysiology Patch Clamp Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-61432059 is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2] This selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes this compound a compound of interest for investigating neurological conditions involving excessive glutamatergic signaling, such as epilepsy.[3][4]
These application notes provide detailed protocols for the characterization of this compound using whole-cell patch clamp electrophysiology, a gold-standard technique for studying ion channel function with high temporal and spatial resolution.[5][6]
Mechanism of Action
This compound exerts its effect by binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[1] This binding event alters the receptor's gating properties in response to glutamate (B1630785).[1] Notably, this compound displays a bifunctional modulatory action; it acts as a negative allosteric modulator on GluA1-containing AMPA receptors and a positive allosteric modulator on GluA2-containing AMPA receptors, both in a TARP γ-8 dependent manner.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity on AMPA receptors.
| Parameter | Value | Receptor/Subunit | Reference |
| pIC50 | 9.7 | GluA1/γ-8 | [1][2] |
Experimental Protocols
Cell Culture and Transfection
Objective: To express the desired AMPA receptor and TARP γ-8 subunits in a heterologous expression system for electrophysiological recording.
Materials:
-
Human Embryonic Kidney (HEK293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmids encoding human GluA1 or GluA2 subunits
-
Plasmid encoding human TARP γ-8
-
Transfection reagent (e.g., Lipofectamine)
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection, plate cells onto glass coverslips in 35 mm dishes.
-
Co-transfect the cells with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1 or GluA2) and TARP γ-8 using a suitable transfection reagent according to the manufacturer's instructions. A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify transfected cells.
-
Allow cells to express the receptors for 24-48 hours before recording.
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the modulatory effect of this compound on glutamate-evoked currents in cells expressing AMPA/TARP γ-8 receptors.
Materials:
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
External (extracellular) recording solution
-
Internal (intracellular) recording solution
-
Glutamate stock solution
-
This compound stock solution
Recording Solutions:
| Solution | Component | Concentration (mM) |
| External | NaCl | 150 |
| HEPES | 10 | |
| CaCl2 | 1 | |
| Internal | CsCl | 140 |
| HEPES | 10 | |
| EGTA | 10 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.2 |
-
Adjust pH of the external solution to 7.4 with NaOH and the internal solution to 7.2 with CsOH.[6]
Protocol:
-
Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Identify transfected cells (e.g., by GFP fluorescence).
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.[1]
-
Rapidly apply a saturating concentration of glutamate (e.g., 10 mM) to the cell to evoke an inward current through the AMPA receptors.[1][6]
-
To measure the effect of this compound, co-apply the compound with glutamate.[1][6]
-
Record the current amplitude and kinetics (e.g., desensitization rate) in the absence and presence of this compound.
-
To generate concentration-response curves, apply a range of this compound concentrations.[6]
Data Analysis
-
Measure the peak amplitude of the glutamate-evoked currents.
-
Calculate the percentage of inhibition or potentiation of the current amplitude by this compound.
-
Analyze the kinetics of the current, such as the time constant (τ) of desensitization.[1]
-
Plot concentration-response curves and fit with an appropriate equation to determine the IC50 or EC50.
Visualizations
AMPA Receptor Signaling Pathway
Caption: Signaling pathway of AMPA receptor modulation by this compound.
Experimental Workflow for Patch Clamp Recording
Caption: Experimental workflow for this compound patch clamp recording.
References
Preparation of JNJ-61432059 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-61432059 is a selective allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] Its selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes this compound a compound of interest for neurological conditions such as epilepsy.[1][3] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies, ensuring reproducibility and accurate experimental outcomes.
Compound Information
This compound acts as a negative allosteric modulator (NAM) of AMPA receptors.[1] It exhibits a bifunctional modulatory action, negatively affecting GluA1-containing AMPARs while acting as a positive modulator on GluA2-containing AMPARs.[4] This compound is orally active and has demonstrated robust seizure protection in preclinical models.[5][6]
Table 1: Physicochemical and In Vitro Potency Data
| Property | Value | Source |
| CAS Number | 2035814-50-5 | [7] |
| Molecular Formula | C25H22FN5O2 | [8] |
| Molecular Weight | 443.47 g/mol | [8] |
| In Vitro Potency (pIC50) | 9.7 (for GluA1/γ-8) | [5] |
| In Vitro Solubility | DMSO: 50 mg/mL (112.75 mM) | [5] |
In Vivo Formulation Protocols
The following are established protocols for the preparation of this compound for in vivo administration. It is recommended to prepare the working solution fresh on the day of use.[5]
Table 2: Recommended Vehicle Formulations for In Vivo Administration
| Formulation | Composition | Achievable Solubility | Notes |
| Protocol 1: Aqueous Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.69 mM) | Suitable for most standard in vivo applications. |
| Protocol 2: Oil-Based Formulation | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.69 mM) | Consider for longer dosing periods (if continuous dosing exceeds half a month). |
Detailed Preparation Steps
Protocol 1: Aqueous Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and continue to mix.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
Protocol 2: Oil-Based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear, homogenous solution is achieved.
Administration in Animal Models
This compound has been shown to be orally active and effective in rodent models of epilepsy, such as the corneal kindling and pentylenetetrazole (PTZ) induced seizure models.[5][6] Administration can be performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[3]
Experimental Protocols
The characterization of this compound involves various experimental techniques. Below are methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is utilized to measure the modulatory effect of this compound on AMPA receptor currents.
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and the TARP γ-8 subunit.[3] Recordings are typically performed 24-48 hours post-transfection.
-
Recording: Whole-cell patch-clamp recordings are performed with the cell's membrane potential clamped at a fixed voltage (e.g., -60 mV).[1][3]
-
Drug Application: A baseline glutamate-evoked current is established by rapid application of glutamate (B1630785) (e.g., 10 mM).[1] this compound is then co-applied with glutamate to measure its effect on the current's amplitude and kinetics.[1]
-
Data Analysis: The percentage of inhibition or potentiation is quantified, and concentration-response curves are generated to determine the IC50 or EC50 values.
Calcium Flux Assay
This high-throughput assay is used to screen for and characterize the potency of modulators.
-
Cell Preparation: HEK293 cells are transiently co-transfected with plasmids for the target AMPA receptor and TARP γ-8 subunits.[4]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][4]
-
Compound Incubation: The test compound, this compound, is pre-incubated with the cells.[1]
-
Receptor Activation and Measurement: Glutamate is added to stimulate the AMPA receptors, leading to calcium influx and an increase in fluorescence. The fluorescence intensity is measured using an appropriate instrument.[1]
-
Data Analysis: The reduction in the glutamate-induced fluorescence signal indicates inhibitory activity, and the potency (pIC50) is calculated from concentration-response curves.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for in vivo studies.
Caption: Signaling pathway of this compound at the AMPA receptor complex.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound 100 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 7. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 8. This compound | iGluR | TargetMol [targetmol.com]
Application Notes and Protocols for JNJ-61432059 in the Pentylenetetrazole (PTZ) Anticonvulsant Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-61432059 is an orally active, selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] This TARP γ-8 subunit is predominantly expressed in the forebrain, with high concentrations in the hippocampus, a region critically implicated in the generation and propagation of seizures.[1][4] By selectively modulating these specific AMPA receptors, this compound reduces excessive excitatory neurotransmission in these key brain regions.[1] This targeted approach offers a promising therapeutic strategy for epilepsy, with the potential for an improved side-effect profile compared to non-selective AMPA receptor antagonists.[1]
The pentylenetetrazole (PTZ)-induced seizure model is a widely utilized preclinical screening assay for identifying compounds with potential anticonvulsant properties.[1][5] PTZ acts as a GABA-A receptor antagonist, and its administration to rodents reliably induces generalized seizures.[1][6] This model is particularly valuable for assessing the efficacy of investigational drugs in preventing or attenuating seizure activity.[1] These application notes provide a comprehensive guide and detailed protocols for the use of this compound in the PTZ-induced seizure model.
Signaling Pathway of this compound
This compound exerts its anticonvulsant effects by binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[2] This binding event induces a conformational change in the AMPA receptor-TARP complex, which in turn modulates the ion channel's response to glutamate.[2] Specifically, on GluA1-containing AMPA receptors complexed with TARP γ-8, this compound acts as a potent negative allosteric modulator, inhibiting the glutamate-evoked current.[2][7] This reduction in excessive excitatory signaling in brain regions with high TARP γ-8 expression, such as the hippocampus, increases the threshold for seizure induction and propagation.[1]
Caption: this compound Signaling Pathway.
Quantitative Data
The following table summarizes the in vivo efficacy of this compound in a mouse model of PTZ-induced seizures.
| Compound | Animal Model | Seizure Induction Agent | Administration Route | Key Findings | Reference |
| This compound | Male CD-1 Mice | Pentylenetetrazole (PTZ) | Oral (p.o.) | Exhibits time- and dose-dependent robust seizure protection. | [3] |
| This compound | Not Specified | Pentylenetetrazole (PTZ) | Not Specified | Demonstrates potent and dose-dependent anticonvulsant activity. | [1] |
The following table summarizes the cellular potency of this compound.
| Compound | Target | Assay Type | Cell Line | pIC50 | Reference |
| This compound | GluA1/TARP γ-8 | Not Specified | Not Specified | 9.7 | [3][7] |
Experimental Protocols
Protocol 1: Acute PTZ-Induced Seizure Model in Mice
This protocol is designed to assess the acute anticonvulsant efficacy of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[1]
-
Pentylenetetrazole (PTZ)
-
Sterile 0.9% saline
-
Male CD-1 mice[1]
-
Oral gavage needles
-
Subcutaneous injection needles and syringes
-
Individual observation chambers
Procedure:
-
Animal Acclimatization: House male CD-1 mice in a controlled environment (temperature, humidity, and 12h/12h light/dark cycle) for at least one week prior to the experiment to allow for acclimatization.[1]
-
Preparation of this compound: Prepare a stock solution of this compound in the chosen vehicle.[1] On the day of the experiment, prepare different concentrations to achieve the desired doses (e.g., 1, 3, 10 mg/kg) in a constant administration volume.[1]
-
Preparation of PTZ Solution: Prepare a fresh solution of PTZ in sterile 0.9% saline on the day of the experiment.[1] The concentration should be calculated to deliver a convulsant dose (e.g., 85 mg/kg) in a standard injection volume.[1]
-
Dosing:
-
Divide the mice into treatment groups (vehicle control and different doses of this compound).
-
Administer the appropriate dose of this compound or vehicle via oral gavage (p.o.).[1]
-
Allow for a pre-treatment period of 60 minutes for the compound to be absorbed and distributed to the central nervous system.[1]
-
-
Seizure Induction: Following the pre-treatment period, administer PTZ via subcutaneous (s.c.) injection.[1]
-
Observation and Data Collection:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.[1]
-
Observe the mice continuously for a period of 30 minutes.[1]
-
Record the following parameters for each animal:
-
Latency to first seizure: Time from PTZ injection to the onset of the first generalized clonic seizure.[1]
-
Seizure duration: Total time the animal exhibits seizure activity.[1]
-
Seizure severity: Score the severity of the seizures using a modified Racine scale (see table below).[1]
-
Protection: Note whether the animal was fully protected from seizures.[1]
-
-
Modified Racine Scale for Seizure Severity:
| Score | Behavioral Observation |
| 0 | No response, normal behavior |
| 1 | Ear and facial twitching |
| 2 | Convulsive waves moving through the body |
| 3 | Myoclonic jerks, clonic convulsions of the forelimbs |
| 4 | Clonic convulsions, rearing |
| 5 | Generalized tonic-clonic seizures, loss of posture |
| 6 | Death |
Experimental Workflow Diagram
Caption: Experimental workflow for the PTZ-induced seizure model.
Application Notes
-
Strain and Species Considerations: While CD-1 mice are commonly used, the sensitivity to PTZ can vary between different mouse strains and rodent species.[8] It is advisable to perform pilot studies to determine the optimal convulsant dose of PTZ for the specific strain being used.
-
Kindling Model: For studying the effects of this compound on epileptogenesis, a PTZ kindling model can be employed.[5] This involves the chronic administration of a sub-convulsive dose of PTZ over several days, which gradually leads to the generation of full-blown convulsions.[5]
-
Data Interpretation: A significant increase in the latency to the first seizure, a decrease in seizure duration and severity, and a higher percentage of protected animals in the this compound-treated groups compared to the vehicle control group would indicate anticonvulsant activity.
-
Troubleshooting:
-
High Mortality: If high mortality is observed in the vehicle control group, the dose of PTZ may be too high. Consider reducing the PTZ dose.
-
Inconsistent Seizure Induction: Ensure that the PTZ solution is freshly prepared and that the injection technique is consistent across all animals.
-
Lack of Drug Effect: If no effect of this compound is observed, consider adjusting the pre-treatment time or the dose range. Ensure proper formulation and administration of the compound.
-
By following these detailed protocols and considering the provided application notes, researchers can effectively utilize the PTZ-induced seizure model to investigate the anticonvulsant properties of this compound and other related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
Application Notes and Protocols for JNJ-61432059 in Hippocampal Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of JNJ-61432059, a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8, in ex vivo hippocampal brain slices. The protocols outlined below are intended to serve as a foundation for studying the impact of this compound on synaptic transmission and plasticity in a physiologically relevant context.
Mechanism of Action
This compound functions by binding to an allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[1] This binding event alters the receptor's gating properties in response to glutamate, thereby modulating ion channel function.[1] The high expression of TARP γ-8 in the hippocampus makes this brain region a key area for investigating the therapeutic potential of this compound for neurological conditions such as epilepsy.[1]
Data Presentation
The following table summarizes the electrophysiological effects of this compound on AMPA receptors containing the TARP γ-8 subunit, as determined by whole-cell patch-clamp recordings in HEK293T cells. These data illustrate the compound's modulatory action and can serve as a reference for interpreting results from hippocampal slice recordings.
| Parameter | Value | Unit |
| This compound Concentration | 10 | µM |
| Effect on AMPAR/γ-8 Complexes | Inhibition | - |
| Modulation of Current Amplitude | Varies by Subunit | % |
| Effect on Desensitization Rate | Varies by Subunit | - |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for ex vivo electrophysiological recordings.
Materials:
-
Animals: C57BL/6J mice (4-6 weeks old) are commonly used.[2]
-
Sucrose-based Cutting Solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 50 sucrose.[2] This solution should be saturated with 95% O2/5% CO2 and kept ice-cold.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose.[2][3] This solution should be continuously bubbled with 95% O2/5% CO2.
-
Equipment: Vibrating microtome (e.g., Vibroslice MA752), dissection tools, recovery chamber, recording chamber.[4]
Procedure:
-
Anesthetize and decapitate the mouse.[2]
-
Rapidly remove the brain and immerse it in the ice-cold, oxygenated sucrose-based cutting solution.[2][4]
-
Trim the brain to isolate the hippocampus.
-
Mount the brain on the vibratome stage and cut transversal hippocampal slices at a thickness of 350 µm in the ice-cold cutting solution.[2]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF and allow them to recover for 30 minutes at 34°C, followed by at least 1 hour at room temperature (25°C) before recording.[2]
Field Excitatory Postsynaptic Potential (fEPSP) Recordings
This protocol is for recording fEPSPs in the CA1 region of the hippocampus to assess the effects of this compound on basal synaptic transmission and long-term potentiation (LTP).
Materials:
-
Prepared hippocampal slices
-
aCSF
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes (e.g., tungsten or glass microelectrodes)
-
Amplifier, digitizer, and data acquisition software (e.g., Clampex).[3]
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at 34°C.[2]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[4]
-
Deliver baseline electrical stimuli and record the resulting fEPSPs. A typical stimulus is a biphasic constant current pulse.
-
After establishing a stable baseline recording for at least 20 minutes, apply this compound to the perfusion bath at the desired concentration.
-
Record the fEPSPs in the presence of the compound to determine its effect on basal synaptic transmission.
-
To study the effect on LTP, induce potentiation using a high-frequency stimulation protocol (e.g., theta burst stimulation) in the presence and absence of this compound.
-
Continue recording for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
Whole-Cell Patch-Clamp Recordings
This protocol allows for the detailed investigation of this compound's effects on the properties of synaptic currents in individual CA1 pyramidal neurons.
Materials:
-
Prepared hippocampal slices
-
aCSF
-
This compound stock solution
-
Recording chamber with perfusion system
-
Patch pipettes (3-5 MΩ resistance)
-
Internal pipette solution (in mM, example for voltage-clamp): 130 CsCl, 8 NaCl, 10 Cs-HEPES, 2 EGTA, 0.2 MgCl2, 2 MgATP, 0.3 Na3GTP, and 5 QX314Br (pH 7.2, osmolarity 295 mOsm).[2]
-
Patch-clamp amplifier, digitizer, and data acquisition software.
Procedure:
-
Transfer a slice to the recording chamber and visualize CA1 pyramidal neurons using an infrared differential interference contrast (IR-DIC) microscope.[2]
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV to record excitatory postsynaptic currents (EPSCs).[1]
-
Evoke EPSCs by stimulating the Schaffer collateral pathway.
-
After obtaining a stable baseline of evoked EPSCs, perfuse the slice with aCSF containing this compound.
-
Record the changes in the amplitude, kinetics, and frequency of EPSCs to characterize the modulatory effects of the compound.
Visualizations
References
Application Notes and Protocols for JNJ-61432059 Dosing in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, dosing, and experimental protocols for JNJ-61432059 in preclinical mouse studies, with a focus on its evaluation as an anticonvulsant.
Mechanism of Action
This compound is an orally active and selective negative allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Specifically, it targets AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8 subunit.[1][2] These TARP γ-8-containing AMPA receptors are predominantly expressed in the hippocampus, a brain region critically involved in the generation and propagation of seizures.[2] By binding to a specific site on the TARP γ-8 protein, this compound reduces the glutamate-evoked ion flow through the AMPA receptor channel, thereby dampening excessive excitatory neurotransmission.[2] This targeted modulation is hypothesized to provide a wider therapeutic window compared to non-selective AMPAR antagonists.
Quantitative Data Summary
The following tables summarize the formulation and in vivo efficacy of this compound in mouse seizure models.
Table 1: Recommended Formulations for Oral Administration
| Vehicle Composition | Maximum Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [1] |
Table 2: Anticonvulsant Efficacy in PTZ-Induced Seizure Model
| Dose (mg/kg, p.o.) | Seizure Protection (%) | ED₅₀ (mg/kg) |
| 1 | 25 | 1.3 ± 0.1 |
| 3 | 75 | |
| 10 | 100 |
Table 3: Anticonvulsant Efficacy in Corneal Kindling Model
| Dose (mg/kg, p.o.) | Seizure Protection (%) | ED₅₀ (mg/kg) |
| Various doses tested | Robust seizure protection observed | Proprietary Data |
Note: Specific ED₅₀ values from the primary literature for the corneal kindling model are not publicly available and are considered proprietary information.
Experimental Protocols
Detailed methodologies for two key preclinical epilepsy models are provided below.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This acute seizure model is used to screen for potential anticonvulsant drugs. PTZ, a GABA-A receptor antagonist, reliably induces generalized seizures.
Materials and Reagents:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Pentylenetetrazole (PTZ)
-
Sterile 0.9% Saline
-
Male CD-1 mice (or other appropriate strain)
-
Standard laboratory animal caging
-
Observation chambers
-
Syringes and needles for oral gavage and subcutaneous injection
-
Timer
Procedure:
-
Animal Acclimatization: House male CD-1 mice in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment. Provide free access to food and water.
-
Drug Preparation:
-
On the day of the experiment, prepare a fresh solution of PTZ in sterile 0.9% saline to deliver a convulsant dose (e.g., 85 mg/kg) in a standard injection volume.
-
Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses (e.g., 1, 3, 10 mg/kg) in a constant administration volume.
-
-
Dosing:
-
Divide the mice into treatment groups, including a vehicle control and various dose levels of this compound.
-
Administer the appropriate dose of this compound or vehicle via oral gavage (p.o.).
-
Allow for a pre-treatment period of approximately 60 minutes for the compound to be absorbed and distributed to the central nervous system.
-
Following the pre-treatment period, administer PTZ via subcutaneous (s.c.) injection.
-
-
Observation and Data Collection:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the mice continuously for 30 minutes.
-
Record the following parameters:
-
Latency to first seizure: Time from PTZ injection to the onset of the first generalized clonic seizure.
-
Seizure duration: Total time the animal exhibits seizure activity.
-
Seizure severity: Score the severity of the seizures using a modified Racine scale.
-
Protection: Note whether the animal was fully protected from seizures.
-
-
Corneal Kindling Model
This model of focal epilepsy mimics the progressive development of seizures (epileptogenesis) and is used to evaluate the efficacy of investigational drugs against focal seizures.
Materials and Reagents:
-
This compound
-
Vehicle for this compound
-
Male mice (e.g., CF-1 or C57BL/6)
-
Corneal electrodes
-
Electrical stimulator
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline
Procedure:
-
Kindling Procedure:
-
Administer a subconvulsive electrical stimulus (e.g., 2-3 mA, 50-60 Hz, for 3 seconds) twice daily via corneal electrodes. Prior to each stimulation, apply a topical anesthetic and saline to the corneas.
-
Monitor and score the development of seizures using the Racine scale, which categorizes seizure severity.
-
Animals are considered "fully kindled" after exhibiting a predetermined number of consecutive severe seizures (e.g., 5 consecutive stage 5 seizures).
-
-
Drug Administration and Efficacy Assessment:
-
Once fully kindled, administer this compound orally at various doses or vehicle at a specific time point before the electrical stimulation, corresponding to its anticipated peak effect time.
-
Deliver the electrical stimulation.
-
The primary endpoint is the ability of the drug to protect against the induction of generalized seizures. The dose at which 50% of the animals are protected from seizures (ED₅₀) is calculated.
-
These protocols provide a standardized framework for investigating the anticonvulsant properties of this compound in established mouse models of epilepsy. Adherence to these methodologies will support the generation of robust and reproducible data.
References
Application Notes for JNJ-61432059: A Subunit-Selective AMPA Receptor Modulator
Application Note and Protocol: Dissolving JNJ-61432059 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-61432059 is an orally active and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2][3][4][5] Its selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes it a valuable tool for research into neurological conditions like epilepsy.[3][4] Proper solubilization is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing stock solutions of this compound. This document provides a detailed protocol for its dissolution and handling.
Data Presentation: Physicochemical Properties and Solubility
The key properties of this compound are summarized below. Solubility data from various suppliers indicate that high concentrations can be achieved in DMSO, although mechanical assistance is often required.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₂FN₅O₂ | [1][6] |
| Molecular Weight | 443.47 g/mol | [1][6] |
| CAS Number | 2035814-50-5 | [1][6] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 50 mg/mL (112.75 mM) | [1] |
| 65 mg/mL (146.57 mM) | [6][7] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the initial mass of the compound and the volume of the solvent to achieve different concentrations.
3.1 Materials
-
This compound powder (CAS 2035814-50-5)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
3.2 Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound powder in a fume hood or a well-ventilated area to avoid inhalation.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.
3.3 Protocol Steps
-
Preparation: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of the compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the powder. For a 10 mM solution from 4.43 mg of powder, add 1 mL of DMSO.
-
Note: DMSO is hygroscopic; use a fresh, unopened bottle or a properly stored anhydrous supply for best results, as moisture can impact solubility.[1]
-
-
Dissolution:
-
Cap the tube securely and vortex the mixture for 30-60 seconds.
-
If the solid has not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1][6][8] Intermittent vortexing during this time can aid dissolution.
-
Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear. If necessary, repeat sonication and vortexing.[8]
-
-
Storage:
Stock Solution Preparation Table
The following table provides quick-reference volumes for preparing common stock concentrations.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.255 mL |
| 5 mM | 1 mg | 0.451 mL |
| 10 mM | 1 mg | 0.225 mL |
| 10 mM | 5 mg | 1.127 mL |
| 50 mM | 5 mg | 0.225 mL |
Visualized Workflow and Signaling Pathway
5.1 Experimental Workflow Diagram
The following diagram illustrates the key steps for dissolving this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 100 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 6. This compound | iGluR | TargetMol [targetmol.com]
- 7. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for JNJ-61432059: A Selective Modulator for Studying TARP γ-8 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-61432059 is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[1] TARP γ-8 is predominantly expressed in the forebrain, with high concentrations in the hippocampus, a region critically implicated in the pathophysiology of temporal lobe epilepsy.[1][2] This tissue-specific expression makes the AMPAR/TARP γ-8 complex an attractive therapeutic target for neurological disorders characterized by excessive glutamatergic signaling.[1] this compound offers a valuable pharmacological tool for investigating the physiological and pathological roles of TARP γ-8-containing AMPARs. These notes provide detailed protocols for utilizing this compound in experimental settings.
Mechanism of Action
This compound exerts its inhibitory effect by binding to a specific, lipid-exposed, and water-accessible pocket at the interface between the TARP γ-8 subunit and the AMPA receptor pore-forming subunit.[3][4] This allosteric binding site is distinct from the glutamate (B1630785) binding site.[4] The selectivity of this compound for TARP γ-8 is conferred by two key amino acid residues: Valine-176 (V176) and Glycine-209 (G209).[3] In other type I TARPs, these positions are occupied by bulkier residues (isoleucine and alanine, respectively), which sterically hinder the binding of the modulator.[3]
A conserved oxindole (B195798) isostere within this compound forms a crucial hydrogen bond with Asparagine-172 (N172) of TARP γ-8, stabilizing the interaction.[3][5] By binding to this site, this compound is thought to disrupt the normal modulatory function of TARP γ-8 on the AMPAR, leading to a reduction in the glutamate-evoked current.[1] Interestingly, this compound can act as a negative modulator on GluA1-containing AMPARs and a positive modulator on GluA2-containing AMPARs, with this effect being dependent on the TARP subunit stoichiometry.[6]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Target | Assay Type | Measured Parameter | Value | Reference |
| GluA1/TARP γ-8 | Calcium Flux | pIC50 | 9.7 | [7][8] |
| GluA1o / γ-8 | Ca²⁺ Flux Inhibition | pIC₅₀ | 9.7 | [4] |
| AMPAR | Not Specified | pIC50 | 9.7 | [9] |
| GluA1o / γ-2 | Ca²⁺ Flux Inhibition | pIC₅₀ | < 5.5 | [4] |
Table 1: Potency of this compound on TARP γ-8 containing AMPA receptors.
| Receptor Complex | Effect of this compound (10 µM) | Desensitization Rate (τ) | Reference |
| GluA1/TARP γ-8 | Inhibition | Increased | [10] |
| GluA2Q/TARP γ-8 | Potentiation | Decreased | [10] |
Table 2: Electrophysiological effects of this compound on different AMPAR/TARP γ-8 complexes.
| TARP γ-8 Mutation | Effect on this compound Potency | Fold Change vs. Wild-Type | Reference |
| N172A | > 100-fold decrease in potency | >100 | [7] |
| G209A | Reduced binding stability | Not specified | [7] |
Table 3: Impact of TARP γ-8 mutations on this compound activity.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Solubility Challenges of JNJ-61432059: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility of JNJ-61432059, a selective negative allosteric modulator of AMPA receptors associated with the TARP γ-8 subunit. Due to its hydrophobic nature, researchers frequently encounter challenges in preparing solutions for both in vitro and in vivo experiments. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS). | The concentration of this compound exceeds its aqueous solubility limit. DMSO is a strong organic solvent, but its solubilizing effect is lost upon high dilution in aqueous media. | For in vitro assays, it is crucial to determine the highest tolerable DMSO concentration that does not affect the experimental system. Prepare a highly concentrated stock solution in 100% DMSO and then dilute it serially in the final assay buffer, ensuring the final DMSO concentration remains low and consistent across all experimental conditions. Vigorous vortexing during dilution can help. If precipitation persists, consider using a surfactant like Tween-80 at a low concentration (e.g., 0.01-0.1%) in the final buffer. |
| Inconsistent results in cell-based assays. | In addition to poor solubility, this compound may adsorb to plasticware, leading to a lower effective concentration. | Use low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic surfactant (e.g., Tween-80) in the assay buffer can help prevent adsorption. |
| Difficulty in preparing a homogenous formulation for in vivo studies. | This compound has very low aqueous solubility, making direct suspension in saline or PBS unfeasible for achieving desired concentrations and bioavailability. | A co-solvent system is necessary for in vivo administration. A commonly used vehicle consists of DMSO, PEG300, Tween-80, and saline. It is critical to follow a specific order of addition to ensure the compound remains solubilized. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: 100% Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, with concentrations of up to 65 mg/mL being reported.[1][2] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3] Sonication may be used to aid dissolution.[4]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. Attempting to do so will likely result in incomplete dissolution and precipitation. For in vitro experiments, a concentrated stock in DMSO should be prepared first and then diluted to the final working concentration in the desired aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system.
Q3: What is a reliable formulation for in vivo administration of this compound?
A3: A commonly used and effective formulation for in vivo studies is a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] This formulation can achieve a clear solution of at least 2 mg/mL. Another option, particularly for oral administration, is a suspension in 10% DMSO and 90% corn oil.[3]
Q4: I am observing precipitation when preparing the in vivo formulation. What should I do?
A4: Precipitation during the preparation of the in vivo formulation is often due to an incorrect order of solvent addition. It is critical to first dissolve this compound completely in DMSO before adding the other components. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below.
Q5: How should I store solutions of this compound?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[6][7] For long-term storage (up to 2 years), -80°C is recommended.[3][8] Avoid repeated freeze-thaw cycles. For in vivo formulations, it is best to prepare them fresh before each experiment.
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Molar Concentration | Notes |
| DMSO | 42.5 - 65 mg/mL | 95.84 - 146.57 mM | Sonication is recommended to aid dissolution.[1][2][4][7][9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.69 mM | A clear solution is achievable at this concentration.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.69 mM | Suitable for oral administration.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Aqueous Vehicle)
This protocol is for preparing a 1 mL solution at a concentration of 2 mg/mL.
-
Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Slowly add 450 µL of saline to the mixture while continuously vortexing to prevent precipitation.
-
The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 2 mg/mL. Use this formulation immediately after preparation.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preparing In Vivo Formulation
References
- 1. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. admin.biosschina.com [admin.biosschina.com]
- 7. This compound | iGluR | TargetMol [targetmol.com]
- 8. This compound 100 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 9. This compound 10 mM * 1 mL – Biotech Hub Africa [biotechhubafrica.co.za]
JNJ-61432059 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of JNJ-61432059 in experimental settings. The focus is on understanding its mechanism of action and addressing potential issues related to its high selectivity, which is a key factor in minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are specifically associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] It binds to a novel allosteric site at the interface between the AMPA receptor and the TARP γ-8 protein, rather than competing with glutamate (B1630785) at its binding site.[4] This binding event alters the receptor's gating properties, leading to a reduction in ion flow in response to glutamate.[4]
Q2: Are there any known off-target effects for this compound?
A2: Based on available preclinical data, this compound is characterized by its high selectivity for AMPA receptors containing the TARP γ-8 subunit. This specificity is a core feature of the molecule, designed to minimize off-target activity and thereby enhance the therapeutic window compared to non-selective AMPAR antagonists.[1] The selectivity is conferred by specific amino acid residues (Valine-176 and Glycine-209) within TARP γ-8 that are different in other TARP subtypes, hindering the binding of this compound.[3] While comprehensive off-target screening panels and detailed clinical safety data are not publicly available, the preclinical evidence strongly points towards a highly specific on-target mechanism.
Q3: I am not observing the expected inhibitory effect of this compound in my cellular assay. What could be the reason?
A3: This is a common issue and is often related to the specific composition of the AMPA receptors in your experimental system. Here are some troubleshooting steps:
-
Verify TARP γ-8 Expression: The inhibitory activity of this compound is critically dependent on the presence of the TARP γ-8 subunit.[5] Ensure that your cell line or primary culture endogenously expresses TARP γ-8 or has been successfully transfected to express the subunit.
-
Confirm AMPAR-TARP γ-8 Association: TARP γ-8 must be co-assembled with AMPA receptors at the cell surface to form a functional target.
-
Check AMPAR Subunit Composition: this compound can exhibit a bifunctional effect. It acts as a negative modulator on GluA1-containing AMPARs but can be a positive modulator on certain GluA2-containing AMPARs.[5] The subunit composition of the receptors in your system will dictate the observed effect.
Q4: Can this compound ever act as a positive modulator?
A4: Yes, a unique characteristic of this compound is its bifunctional activity, which is dependent on the specific AMPA receptor subunit composition.[5] While it is primarily known as a negative modulator of GluA1-containing AMPARs, it has been shown to act as a positive modulator on GluA2-containing AMPARs.[5] This complex behavior is attributed to its binding at the AMPAR-TARP γ-8 interface and is dependent on the stoichiometry of the TARP subunit.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No inhibitory effect observed | Low or absent TARP γ-8 expression in the experimental system. | Verify TARP γ-8 mRNA and protein expression (e.g., via qPCR, Western Blot). Consider transfecting cells with a TARP γ-8 expression vector. |
| AMPA receptors in the model are not associated with TARP γ-8. | Perform co-immunoprecipitation to confirm the interaction between AMPAR and TARP γ-8. | |
| Weaker than expected potency | Suboptimal assay conditions or incorrect drug concentration. | Confirm the final concentration of this compound. Optimize assay parameters such as glutamate concentration and incubation time. |
| Incorrect subcellular localization of the AMPAR-TARP γ-8 complex. | Use immunocytochemistry to verify the surface expression of the receptor complex. | |
| Unexpected positive modulation (potentiation) | The experimental system predominantly expresses GluA2-containing AMPARs. | Characterize the AMPAR subunit composition of your model system (e.g., via immunoprecipitation or subunit-specific pharmacology). |
Quantitative Data Summary
The following table summarizes the reported potency of this compound.
| Compound | Target | Assay Type | Measured Parameter | Value | Reference |
| This compound | GluA1/TARP γ-8 | Not Specified | pIC50 | 9.7 | [6] |
Note: The pIC50 of 9.7 corresponds to an IC50 of approximately 0.2 nM.
Experimental Protocols
Whole-Cell Electrophysiology
This protocol is used to measure the functional effect of this compound on AMPA receptor currents.
-
Objective: To quantify the inhibition of glutamate-evoked currents by this compound.
-
Cell System: HEK293 cells expressing human AMPAR subunits (e.g., GluA1) and TARP γ-8.
-
Methodology:
-
Cell Patching: A single transfected cell is patched in the whole-cell configuration using a glass micropipette.
-
Voltage Clamp: The cell's membrane potential is clamped at a holding potential of -60 mV.
-
Drug Application: A saturating concentration of glutamate (e.g., 10 mM) is rapidly applied to the cell to elicit a maximal AMPA receptor current. This compound is then co-applied with glutamate at various concentrations.[3]
-
Data Acquisition: The resulting inward currents are recorded and measured.
-
Analysis: The inhibitory effect is quantified by measuring the reduction in the peak current amplitude. Concentration-response curves are generated to calculate the IC50 value.
-
-
Solutions:
In Vivo Anticonvulsant Activity (Corneal Kindling Model)
This protocol assesses the in vivo efficacy of this compound in a model of focal seizures.
-
Objective: To determine the dose-dependent seizure protection of this compound.
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Kindling Procedure: A subconvulsive electrical stimulus is delivered to the cornea of the mice twice daily for several days until a stable kindled state (consistent generalized seizures) is achieved.
-
Drug Administration: Kindled mice are treated with this compound orally at various doses.
-
Seizure Induction: After a predetermined time following drug administration, a corneal electrical stimulus is applied.
-
Analysis: Seizure severity is scored, and the ability of this compound to provide seizure protection is quantified. The dose that protects 50% of the animals (ED50) can be calculated.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound as a negative allosteric modulator.
Experimental Workflow for Efficacy Testing
Caption: Workflow for in vitro testing of this compound efficacy.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting unexpected results with this compound.
References
Technical Support Center: JNJ-61432059 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of JNJ-61432059 in various solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, it is recommended to store it at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years)[1]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q2: How should I prepare working solutions of this compound for in vitro experiments?
A2: For in vitro experiments, such as cell-based assays or electrophysiology, this compound is typically dissolved in a suitable solvent, most commonly DMSO, to create a high-concentration stock solution. This stock solution is then further diluted to the final desired concentration in the aqueous experimental buffer or cell culture medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed levels that could induce toxicity or off-target effects.
Q3: What is the recommended procedure for preparing this compound for in vivo studies?
A3: For in vivo administration, this compound requires a specific formulation to ensure its solubility and bioavailability. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1]. Another option for oral administration is a formulation of 10% DMSO in 90% corn oil[1]. It is recommended to prepare these formulations fresh on the day of use[1].
Q4: Is there any information on the stability of this compound in common laboratory solutions like cell culture media or aqueous buffers?
A4: Currently, there is limited publicly available quantitative data on the stability of this compound in specific cell culture media (e.g., DMEM) or aqueous buffers (e.g., PBS, electrophysiology buffers) over extended periods at various temperatures. General best practice is to prepare working solutions fresh from a frozen stock solution immediately before each experiment to minimize potential degradation.
Q5: Are there any known degradation pathways or products for this compound?
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
-
Possible Cause: The solubility of this compound in aqueous buffers is limited. The final concentration of the compound may have exceeded its solubility limit. The concentration of the organic co-solvent (e.g., DMSO) in the final working solution may be too low.
-
Troubleshooting Tips:
-
Ensure the final concentration of this compound is within its solubility range in the specific aqueous medium.
-
Increase the percentage of the organic co-solvent, if permissible for the experiment, to enhance solubility. However, always consider the tolerance of your experimental system to the solvent.
-
Prepare a more concentrated stock solution in the organic solvent and use a smaller volume to achieve the final concentration, thereby minimizing the disruption of the aqueous environment.
-
Consider using a formulation with solubilizing agents, such as those used for in vivo studies (e.g., PEG300, Tween-80), if compatible with your experimental setup.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: This could be due to the degradation of this compound in the working solution. The age of the working solution and the storage conditions can significantly impact the compound's stability.
-
Troubleshooting Tips:
-
Always prepare fresh working solutions of this compound from a properly stored, frozen stock solution for each experiment.
-
Avoid storing working solutions in aqueous buffers for extended periods, especially at room temperature or 37°C.
-
If experiments run for an extended duration, consider replacing the compound-containing medium at regular intervals.
-
When troubleshooting, prepare a fresh dilution from a new aliquot of the stock solution to rule out issues with a previously used aliquot.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citation |
| Solid | -20°C | Long-term | General Recommendation |
| Stock Solution in DMSO | -20°C | Up to 1 year | [1] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [1] |
Table 2: Solubility of this compound
| Solvent / Vehicle | Solubility | Citation |
| DMSO | Not specified, but used for stock solutions | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Solubilizes this compound for in vivo use | [1] |
| 10% DMSO in 90% Corn Oil | Solubilizes this compound for oral administration | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent moisture condensation. b. Weigh the required amount of this compound solid. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years[1].
Protocol 2: Preparation of this compound Working Solution for in vivo Studies
-
Materials: this compound stock solution (in DMSO), PEG300, Tween-80, Saline (0.9% NaCl), sterile tubes.
-
Procedure (for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle): a. In a sterile tube, add 100 µL of the this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and vortex until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well. e. This formulation should be prepared fresh before each use[1].
Mandatory Visualization
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Logical relationship of factors influencing the stability of this compound in solution.
References
optimizing JNJ-61432059 concentration for electrophysiology
Welcome to the technical support center for JNJ-61432059. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for electrophysiological experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2] It binds to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the TARP γ-8 subunit.[1] This binding event alters the receptor's gating properties in response to glutamate (B1630785).[1] A key feature of this compound is its bifunctional nature; it acts as a negative modulator on GluA1-containing AMPARs and a positive modulator on GluA2-containing AMPARs.[1][3]
Q2: What is the recommended starting concentration for this compound in electrophysiology experiments?
A2: Based on published data, a concentration of 10 µM has been shown to elicit significant modulation of AMPA receptor currents.[1] However, the optimal concentration will depend on the specific experimental conditions, including the expression levels of AMPA receptor subunits and TARP γ-8 in your system. It is recommended to perform a concentration-response curve to determine the IC50 or EC50 for your specific cell type and receptor composition.
Q3: What cell types are suitable for studying this compound's effects?
A3: Human Embryonic Kidney (HEK293) cells are commonly used for these experiments.[1][4] These cells can be transiently co-transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and TARP γ-8 to ensure co-expression.[1] Acutely dissociated hippocampal neurons from wild-type mice can also be used, as TARP γ-8 is highly expressed in the hippocampus.[3][4]
Q4: How can I confirm the selectivity of this compound for TARP γ-8?
A4: The selectivity of this compound can be validated by using TARP γ-8 knockout (KO) models.[3] In hippocampal neurons from TARP γ-8 KO mice, the modulatory effect of this compound on glutamate-evoked currents is lost.[3] Another approach is to perform counter-screens using cells co-expressing the target AMPA receptor subunit with a different TARP subtype, such as TARP γ-2, where this compound should have minimal effect.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Low or absent expression of TARP γ-8. 2. Incorrect concentration of this compound. 3. Degradation of the compound. 4. Issues with the drug application system. | 1. Verify TARP γ-8 expression using Western blotting or qPCR. Ensure successful co-transfection if using a recombinant system. 2. Perform a concentration-response curve, testing a wider range of concentrations (e.g., 1 nM to 100 µM). 3. Prepare fresh stock solutions of this compound. The compound is typically stored at -20°C or -80°C.[5] 4. Ensure your perfusion system is functioning correctly and delivering the compound to the cell. |
| High variability in responses between cells | 1. Inconsistent expression levels of AMPA receptors and TARP γ-8 in transiently transfected cells. 2. Variable cell health. | 1. Consider generating a stable cell line for more consistent expression. If using transient transfection, include a fluorescent reporter to identify successfully transfected cells. 2. Only record from healthy cells with a stable baseline and good seal resistance. |
| Unexpected potentiation instead of inhibition (or vice versa) | 1. The AMPA receptor subunit composition in your cells is different than expected. This compound is a negative modulator of GluA1/γ-8 and a positive modulator of GluA2/γ-8.[1][3] | 1. Verify the specific AMPA receptor subunits expressed in your cell model. |
| Cell death or deterioration during recording | 1. Cytotoxicity at high concentrations of this compound or the solvent (e.g., DMSO). 2. Prolonged exposure to the compound. | 1. Lower the concentration of this compound. Ensure the final concentration of the solvent is minimal and run a solvent-only control. 2. Limit the duration of drug application. |
Quantitative Data Summary
The following table summarizes the electrophysiological effects of this compound on AMPA receptor/TARP γ-8 complexes from whole-cell patch-clamp recordings in HEK293T cells.[1]
| Receptor Complex | This compound Concentration | Effect on Peak Current | Modulation (%) | Effect on Desensitization (τ) |
| GluA1/γ-8 | 10 µM | Inhibition | -58.4 ± 4.4% | Slowed |
| GluA2Q/γ-8 | 10 µM | Potentiation | +40.9 ± 11.2% | Slowed |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to directly measure the function of ion channels and their modulation by this compound.[1]
1. Cell Preparation:
-
Use HEK293T cells transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and TARP γ-8.[1][2]
-
Perform electrophysiological recordings 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.[2]
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.[2]
-
Agonist Solution: Prepare a stock solution of 10 mM glutamate.[1][2]
-
This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.[5] Dilute to the final desired concentration in the external solution on the day of the experiment.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.[2]
-
Form a gigaohm seal with the membrane of a single transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV or -70 mV).[1][3][4]
-
Rapidly apply 10 mM glutamate to the cell to evoke an inward current through the AMPA receptors.[1][2]
-
Co-apply this compound with glutamate to measure its modulatory effect on the current's amplitude and kinetics.[1][2]
4. Data Analysis:
-
Record and analyze the data to quantify the percentage of modulation and any changes in the time constant (τ) of desensitization.[1]
Visualizations
Caption: Signaling pathway of this compound at the AMPA receptor complex.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Caption: Troubleshooting logic for a lack of this compound effect.
References
interpreting JNJ-61432059 bifunctional effects on GluA1 vs GluA2
Technical Support Center: JNJ-61432059
This technical support center provides detailed information, troubleshooting guides, and experimental protocols for researchers working with this compound, focusing on its bifunctional effects on AMPA receptors containing GluA1 versus GluA2 subunits.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It does not bind to the glutamate (B1630785) binding site but rather to a novel, external-facing allosteric pocket located at the interface between the AMPA receptor's transmembrane helices and the associated Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8 auxiliary subunit.[1][2] This binding event induces a conformational change in the receptor complex, altering its gating properties and modulating the ion channel's response to glutamate.[1]
Q2: Why does this compound exhibit bifunctional effects, acting as both an inhibitor and a potentiator?
A2: The modulatory effect of this compound is dependent on the specific AMPA receptor subunit composition.[1][3]
-
On GluA1-containing AMPARs (complexed with TARP γ-8), it acts as a potent negative allosteric modulator (NAM) , inhibiting the glutamate-evoked current.[1][3]
-
On GluA2-containing AMPARs (complexed with TARP γ-8), it functions as a positive allosteric modulator (PAM) , potentiating the channel's response to glutamate.[1][3] This sophisticated mechanism highlights the compound's sensitivity to the precise architecture of the receptor-TARP complex.[1]
Q3: What is the role of the TARP γ-8 subunit in the action of this compound?
A3: The TARP γ-8 subunit is essential for the activity of this compound.[3] The compound's binding site is formed by helices from both the AMPA receptor subunit and the TARP γ-8 subunit.[1][2] The selectivity for γ-8 is conferred by specific amino acid residues (Val-176 and Gly-209 in rat TARP γ-8) that are bulkier in other TARP subtypes, thus restricting access for the compound.[1][2] Experiments using TARP γ-8 knockout models have confirmed that in the absence of this subunit, the modulatory effects of this class of compounds are lost.[3]
Q4: Does the stoichiometry of TARP γ-8 influence the effect of this compound?
A4: Yes, the subunit-dependent effect of this compound is also influenced by the stoichiometry of TARP γ-8 subunits within the AMPAR complex, which adds another layer of regulatory complexity.[3][4]
Quantitative Data Summary
The activity of this compound has been quantified using cellular and electrophysiological assays.
Table 1: Cellular Potency of this compound Data from Ca²⁺ flux assays in HEK-293 cells.
| Target Complex | Assay Type | Potency (pIC₅₀) |
| GluA1/γ-8 | Ca²⁺ Flux Assay | 9.7[4][5][6] |
Table 2: Electrophysiological Effects of this compound (10 µM) Data from whole-cell patch-clamp recordings in HEK293T cells.[1]
| AMPAR/TARP γ-8 Complex | Functional Effect | Modulation of Current Amplitude | Desensitization |
| GluA1_γ8 | Inhibition (NAM) | -58.4 ± 4.4% | Slowed |
| GluA2Q_γ8 | Potentiation (PAM) | +40.9 ± 11.2% | Slowed |
Visualized Pathways and Workflows
Caption: Mechanism of this compound's subunit-dependent modulation.
Caption: Workflow for electrophysiological characterization.
Troubleshooting Guide
Issue: I am observing lower than expected potency or no effect of this compound in my assay.
-
Question 1: Have you confirmed the presence and expression level of TARP γ-8?
-
Rationale: this compound's potency is directly dependent on the presence and expression level of TARP γ-8.[4] The binding site is partially on the TARP γ-8 protein itself.[1] Low or absent expression will lead to significantly reduced or no activity.[4]
-
Recommendation: Verify TARP γ-8 expression via Western blot or qPCR in your experimental system. If using transient transfection, optimize transfection efficiency.
-
-
Question 2: Are you using the correct TARP isoform?
-
Rationale: this compound is highly selective for TARP γ-8.[2] Its potency is significantly lower for AMPA receptors associated with other TARP isoforms (e.g., γ-2, γ-3, γ-4) due to bulkier amino acid residues in the binding pocket of those isoforms.[2][4]
-
Recommendation: Ensure your expression constructs or cell lines exclusively or predominantly feature the TARP γ-8 isoform.
-
-
Question 3: Is the correct AMPA receptor subunit (GluA1 or GluA2) being expressed?
-
Rationale: The compound has opposite effects on GluA1 vs. GluA2.[1][4] If you expect inhibition but see potentiation (or vice versa), you may have unintended expression of the other subunit.
-
Recommendation: Confirm the identity of the expressed AMPAR subunit. Use tandem constructs where the AMPAR subunit is fused to TARP γ-8 to ensure co-expression and a defined complex.[1]
-
Issue: I am seeing high variability in potency between experiments.
-
Question 1: Are you using a stable cell line or transient transfection?
-
Rationale: Transient transfections can lead to variable expression levels of both the AMPAR subunit and TARP γ-8, causing inconsistent results. The stoichiometry of the AMPAR-TARP complex can also vary, influencing the drug's effect.[4]
-
Recommendation: If possible, generate a stable cell line with consistent expression of the desired AMPAR/TARP γ-8 complex. If using transient transfection, perform quality control on each batch of cells to check expression levels.
-
-
Question 2: How consistent is your cell culture practice?
-
Rationale: Inconsistent TARP γ-8 expression levels can occur in cell lines across different passage numbers.[4]
-
Recommendation: Use cells within a defined, narrow range of passage numbers for all experiments to ensure consistency.
-
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of ion channel function and its modulation by this compound.[1]
-
Objective: To characterize the functional impact (inhibition or potentiation) of this compound on the kinetic properties of specific AMPAR-TARP γ-8 complexes.[1]
-
Cell Line: HEK293T cells transiently transfected with plasmids encoding the desired AMPAR subunit (e.g., GluA1 or GluA2) and TARP γ-8. Using tandem constructs where the subunits are fused is recommended to ensure co-expression.[1]
-
Methodology:
-
Cell Preparation: Plate transfected HEK293T cells on glass coverslips 24-48 hours prior to recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.[2]
-
Solutions:
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.[2]
-
External Solution: Standard extracellular recording solution (e.g., Tyrode's solution).
-
-
Recording:
-
Form a high-resistance (>1 GΩ) seal between the micropipette and the membrane of a single transfected cell.[1]
-
Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.[1]
-
Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).[1]
-
Using a fast-perfusion system, rapidly apply a saturating concentration of glutamate (e.g., 10 mM) to evoke a maximal inward current through the AMPA receptors.[1][2]
-
To measure the modulatory effect, co-apply this compound (at the desired concentration, e.g., 10 µM) with glutamate.[1][2]
-
-
Data Analysis: Record the current's amplitude and desensitization kinetics. Quantify the percentage of modulation by comparing the peak current amplitude in the presence and absence of the compound. Calculate the time constant (τ) of desensitization by fitting the current decay phase to an exponential function.[1]
-
High-Throughput Screening: Ca²⁺ Flux Assay
This cellular assay is effective for initial screening and determining the potency of modulators.[1]
-
Objective: To quantify the potency (pIC₅₀) of this compound on a specific AMPAR-TARP γ-8 complex.
-
Cell Line: HEK-293 cells stably expressing a fusion protein of TARP γ-8 and the desired AMPA receptor subunit (e.g., GluA1o "flop" splice variant).[1]
-
Methodology:
-
Cell Plating: Plate the stable cell line in 96- or 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[1][3]
-
Compound Incubation: Pre-incubate the cells with a range of concentrations of this compound.[1]
-
Stimulation: Stimulate the AMPA receptors by adding a specific, pre-determined concentration of glutamate.[1] The resulting influx of Ca²⁺ through the open AMPA receptor channels will lead to an increase in fluorescence.[1]
-
Measurement: Measure the fluorescence intensity using a specialized instrument like a FLIPR (Fluorometric Imaging Plate Reader) system.[1][3]
-
Data Analysis: The inhibitory effect of this compound will be observed as a reduction in the glutamate-induced fluorescence signal.[1] Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the pIC₅₀ value.[1]
-
References
JNJ-61432059 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with JNJ-61432059, a selective negative allosteric modulator of AMPA receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are complexed with the TARP γ-8 auxiliary subunit.[3] It binds to a novel allosteric site at the interface between the transmembrane domains of the AMPA receptor and the TARP γ-8 subunit.[1][3] This binding modulates the receptor's gating properties, leading to an inhibition of the glutamate-evoked current.[2][3]
Q2: Is the modulatory effect of this compound consistent across all AMPA receptor subtypes?
A2: No, this compound exhibits a bifunctional modulatory action dependent on the AMPA receptor subunit composition. It acts as a negative allosteric modulator on GluA1-containing AMPA receptors, while functioning as a positive allosteric modulator on GluA2-containing AMPA receptors.[3][4]
Q3: What is the significance of TARP γ-8 expression in experiments involving this compound?
A3: The expression level of TARP γ-8 is a critical determinant of this compound's potency.[5] The compound's binding site is on the TARP γ-8 protein itself, so higher expression levels of TARP γ-8 in complex with AMPA receptors are expected to result in a more pronounced modulatory effect.[5] Conversely, in cells or tissues with low or no TARP γ-8 expression, this compound will likely have significantly reduced or no activity.[5] The use of TARP γ-8 knockout models has been a key method to validate the on-target activity of this class of compounds.[4]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound at -80°C for up to 2 years or at -20°C for up to 1 year.[6]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound in cell-based assays. | Low or absent TARP γ-8 expression in the cell line. | 1. Confirm TARP γ-8 expression in your cell line using Western Blot or qPCR.[5]2. If expression is low, consider using a cell line known to express TARP γ-8 or co-transfecting cells with plasmids for the AMPA receptor subunit and TARP γ-8.[4][7] HEK293 cells are commonly used for this purpose.[1][7] |
| Incorrect AMPA receptor subunit composition. | 1. Verify the AMPA receptor subunit composition of your experimental system.[5]2. Be aware of the bifunctional nature of this compound (negative modulation of GluA1, positive modulation of GluA2).[3][4] | |
| Compound degradation. | 1. Ensure proper storage of this compound.[6]2. Prepare fresh stock solutions in a suitable solvent like DMSO.[6] | |
| High variability in experimental results. | Inconsistent cell passage number or health. | 1. Use cells within a consistent and low passage number range.2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Issues with compound concentration. | 1. Perform a concentration-response curve to determine the optimal concentration for your specific assay.[1] |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy in animal models. | Insufficient receptor occupancy in the target brain region. | 1. Optimize the dose and timing of this compound administration. Studies have shown time- and dose-dependent AMPAR/γ-8 receptor occupancy in the mouse hippocampus.[6]2. Consider the route of administration and bioavailability of the compound. This compound is orally active.[6] |
| Animal model does not have the appropriate pathology. | 1. Ensure the chosen animal model is relevant to the TARP γ-8-mediated pathology being investigated. Corneal kindling and pentylenetetrazole (PTZ) models have been used to demonstrate its anticonvulsant effects.[2][6] |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| pIC₅₀ | 9.7 | Ca²⁺ Flux Inhibition Assay in HEK-293 cells expressing GluA1o / γ-8. | [3][6] |
| Selectivity (γ-8 vs. γ-2) | >1000-fold | Ca²⁺ Flux Inhibition Assay. | [3] |
Key Experimental Methodologies
1. Whole-Cell Patch-Clamp Electrophysiology [1][3][7]
-
Objective: To measure the direct effect of this compound on AMPA receptor currents.
-
Cell Line: HEK293T cells transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and TARP γ-8.[7]
-
Procedure:
-
Obtain whole-cell voltage-clamp recordings from single transfected cells 24-48 hours after transfection.[7]
-
Clamp the cell's membrane potential, typically at -60 mV.[3][7]
-
Rapidly apply a saturating concentration of glutamate (B1630785) (e.g., 10 mM) to elicit a maximal AMPA receptor current.[1][3]
-
Co-apply this compound with glutamate to determine its effect on the current amplitude and kinetics.[1][3]
-
Generate concentration-response curves by applying a range of this compound concentrations.[1]
-
-
Objective: To assess the inhibitory activity of this compound on AMPA receptor-mediated calcium influx in a high-throughput format.
-
Cell Line: HEK293 cells transiently or stably co-expressing the desired AMPA receptor subunit and TARP γ-8.[4][8]
-
Procedure:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
Pre-incubate the cells with this compound before the addition of glutamate.[4]
-
Activate AMPA receptors with glutamate, leading to calcium influx and an increase in fluorescence.[4]
-
Measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR).[4]
-
Generate a concentration-response curve to calculate the pIC50 value.[4]
-
Visualizations
References
Technical Support Center: Overcoming Poor Oral Bioavailability of JNJ-61432059 Analogs
For researchers, scientists, and drug development professionals working with analogs of JNJ-61432059, a selective negative allosteric modulator of TARP γ-8 associated AMPA receptors, achieving optimal oral bioavailability is a critical step in advancing these compounds towards clinical candidacy.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during preclinical development.
FAQs and Troubleshooting Guide
This section is designed to provide answers to common questions and solutions for specific issues you may encounter during your experiments.
Q1: My this compound analog shows high potency in in-vitro assays but low exposure in vivo after oral dosing. What are the likely causes?
A1: This is a common challenge in drug development. The discrepancy between in vitro potency and in vivo exposure, often termed poor oral bioavailability, can stem from several factors. The primary reasons are typically poor aqueous solubility and/or low intestinal permeability. Additionally, first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation. It is also possible that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.
Q2: How can I determine if my compound's low bioavailability is due to poor solubility or poor permeability?
A2: A systematic approach involving both in vitro and in silico methods is recommended.
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your analog in physiologically relevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
Permeability Assessment: In vitro permeability can be assessed using cell-based assays like the Caco-2 or MDCK permeability models.[3][4][5][6][7] These assays can also indicate if your compound is subject to active efflux.[3] Parallel Artificial Membrane Permeability Assays (PAMPA) can provide a simpler, cell-free assessment of passive permeability.[4]
The results from these assays can help classify your compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability characteristics and helps guide formulation strategies.
Q3: What are some initial strategies to improve the oral absorption of a poorly soluble this compound analog?
A3: For poorly soluble compounds, the primary goal is to enhance the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract. Several formulation strategies can be employed:[8][9][10][11]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a faster dissolution rate.[9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can enhance the solubility and absorption of lipophilic drugs.[11]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[9]
Q4: My analog has good solubility but still exhibits low oral bioavailability. What should I investigate next?
A4: If solubility is not the limiting factor, low permeability or high first-pass metabolism are the likely culprits.
-
Permeability Enhancement: Strategies to overcome low permeability often involve co-administration with permeation enhancers, although this approach requires careful toxicological evaluation. Prodrug approaches, where the molecule is chemically modified to be more permeable and then converted to the active form in vivo, can also be effective.
-
Metabolic Stability: Assess the metabolic stability of your analog using liver microsomes or hepatocytes. If the compound is rapidly metabolized, medicinal chemistry efforts may be needed to block the metabolic soft spots. One of the key developments for this compound itself was the replacement of an imidazopyrazine core with a pyrazolopyrimidine scaffold to improve microsomal stability and reduce efflux liabilities.[1]
Quantitative Data Summary
Since specific oral bioavailability data for this compound analogs are not publicly available, the following table provides a generalized framework for presenting and comparing data for different formulation strategies of a hypothetical analog.
| Formulation Strategy | Drug Load (%) | Solubility in SIF (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Bioavailability (%) (Rat Model) |
| Unformulated API | 100 | 0.5 | 0.2 | < 5 |
| Micronized API | 100 | 2.1 | 0.2 | 15 |
| Solid Dispersion (1:5 drug:polymer) | 20 | 25 | 0.3 | 45 |
| SMEDDS | 10 | > 50 (in emulsion) | 0.5 | 60 |
Experimental Protocols
In Vitro Permeability Assessment using Caco-2 Cells
Objective: To determine the intestinal permeability of a this compound analog and assess its potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.[6]
-
Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used on both the apical (AP) and basolateral (BL) sides of the monolayer.
-
Compound Addition: The test compound is added to the apical side for AP to BL permeability assessment, and to the basolateral side for BL to AP permeability assessment.
-
Sampling: Samples are taken from the receiver compartment at various time points.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[6]
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of a this compound analog.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[12][13]
-
Dosing:
-
Intravenous (IV) Group: A cohort of rats receives the compound intravenously to determine the systemic clearance and volume of distribution.
-
Oral (PO) Group: Another cohort receives the compound orally via gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time profiles are generated, and key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) are calculated.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Overcoming Poor Oral Bioavailability
Logical Relationship of Bioavailability Challenges and Solutions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nuvisan.com [nuvisan.com]
- 4. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: JNJ-61432059 In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-61432059 in in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It specifically targets AMPA receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] This subunit is highly expressed in the hippocampus, a brain region implicated in the generation and propagation of seizures.[1][2] By binding to an allosteric site on the AMPA-TARP γ-8 complex, this compound reduces the ion flow in response to glutamate, thereby dampening excessive excitatory neurotransmission.[2]
Q2: What are the reported in vivo effects of this compound?
A2: this compound has demonstrated robust, dose-dependent anticonvulsant activity in preclinical rodent models of epilepsy, including the pentylenetetrazole (PTZ)-induced seizure model and the corneal kindling model.[1][2] It is orally active and exhibits time- and dose-dependent receptor occupancy in the mouse hippocampus.
Q3: I am observing inconsistent efficacy results between experiments. What could be the cause?
A3: Inconsistent results in in vivo efficacy studies can arise from several factors:
-
Formulation Issues: Ensure that this compound is properly solubilized and stable in the vehicle. A recommended vehicle for oral administration is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare fresh formulations for each experiment to avoid degradation.
-
Dosing Accuracy: Verify the accuracy of dosing, especially when administering via oral gavage. Ensure proper technique to minimize variability in the administered volume.
-
Animal Health and Stress: The health and stress levels of the animals can significantly impact seizure thresholds and drug metabolism. Ensure animals are properly acclimatized and housed in a controlled environment.
-
Pharmacokinetics: The timing of drug administration relative to the seizure induction is critical and should be based on the compound's pharmacokinetic profile to coincide with peak brain exposure.
Q4: My in vivo efficacy is lower than expected based on the in vitro potency. Why might this be?
A4: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Potential reasons include:
-
Blood-Brain Barrier Penetration: Insufficient penetration of this compound across the blood-brain barrier will result in sub-therapeutic concentrations at the target site. It is crucial to determine the brain-to-plasma ratio of the compound.
-
Metabolism and Clearance: Rapid metabolism or clearance of the compound can lead to a short duration of action and lower than expected efficacy. Pharmacokinetic studies are essential to understand the drug's half-life in the chosen animal model.
-
Off-Target Effects: In vivo, the compound may have off-target effects that could counteract its intended therapeutic action.
-
Receptor Occupancy: Efficacy is often correlated with the extent and duration of target receptor occupancy. It is important to establish a relationship between the administered dose, the resulting brain concentration, and the degree of AMPA/TARP γ-8 receptor occupancy.
Q5: Are there any known potential side effects of modulating AMPA receptors in vivo?
A5: While the selectivity of this compound for TARP γ-8-containing AMPA receptors is intended to improve its side-effect profile, modulation of glutamatergic signaling can have potential central nervous system (CNS) effects. These could include motor coordination disruptions or other behavioral changes. Careful observation of the animals for any adverse effects is crucial during in vivo studies.
Troubleshooting Guides
Problem 1: High variability in seizure scores within the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Refine oral gavage technique to ensure consistent delivery. For subcutaneous or intraperitoneal injections, ensure consistent injection sites and depths. |
| Variable Drug Formulation | Prepare a fresh, homogenous suspension or solution for each experiment. Use a vehicle that ensures solubility and stability. |
| Individual Animal Differences | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. |
| Subjective Seizure Scoring | Have two independent, blinded observers score the seizures to minimize bias. Use a well-defined and standardized seizure scoring scale. |
Problem 2: Lack of a clear dose-response relationship.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose Range | Conduct a pilot dose-range finding study to identify a range that produces a measurable effect, from minimal to maximal response. |
| Pharmacokinetic Issues | Perform pharmacokinetic studies to determine the Cmax, Tmax, and half-life of this compound in your animal model. Adjust the timing of drug administration and seizure induction accordingly. |
| Saturation of Effect | The selected doses may all be on the plateau of the dose-response curve. Test lower doses to define the ascending part of the curve. |
| U-shaped Dose-Response | Some compounds exhibit a U-shaped or biphasic dose-response curve. Test a wider range of doses, including very low and very high concentrations. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Assay/Model | Species |
| pIC50 (for GluA1/γ-8) | 9.7 | Not Specified | Not Specified |
| Anticonvulsant Activity | Dose-dependent protection | PTZ-induced seizures | Mouse |
| Anticonvulsant Activity | Robust seizure protection | Corneal Kindling | Mouse |
Note: Specific ED50 values from primary literature are not publicly available and are considered proprietary information.
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol is designed to assess the anticonvulsant efficacy of this compound against acute, generalized seizures.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Pentylenetetrazole (PTZ)
-
Sterile 0.9% saline
-
Male CD-1 mice
-
Oral gavage needles
-
Injection syringes and needles
Procedure:
-
Animal Acclimatization: House male CD-1 mice in a controlled environment for at least one week prior to the experiment, with free access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound in the vehicle. On the day of the experiment, prepare serial dilutions to achieve the desired doses (e.g., 1, 3, 10 mg/kg) in a constant administration volume. Prepare a fresh solution of PTZ in sterile saline to deliver a convulsant dose (e.g., 85 mg/kg).
-
Dosing: Randomly assign mice to treatment groups (vehicle control and this compound dose groups). Administer the designated treatment via oral gavage.
-
Seizure Induction: At a predetermined time after drug administration (corresponding to the Tmax of the compound), administer PTZ via subcutaneous or intraperitoneal injection.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for at least 30 minutes. Score the maximal seizure severity for each animal using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the seizure scores and the percentage of animals exhibiting generalized tonic-clonic seizures between the vehicle and this compound-treated groups. Calculate the dose that protects 50% of the animals from generalized seizures (ED50).
Visualizations
Caption: Signaling pathway of this compound at the glutamatergic synapse.
Caption: Experimental workflow for the PTZ-induced seizure model.
Caption: Troubleshooting logic for inconsistent in vivo efficacy results.
References
Validation & Comparative
JNJ-61432059 vs. Perampanel: A Comparative Guide to AMPA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators: JNJ-61432059 and perampanel (B3395873). Both compounds target the AMPA receptor, a key player in excitatory neurotransmission, but through distinct mechanisms that lead to different selectivity profiles and potentially different therapeutic windows.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Perampanel |
| Target | AMPA receptors associated with the TARP γ-8 auxiliary subunit[1][2] | AMPA receptors[3] |
| Mechanism | Selective negative allosteric modulator[4][5][6] | Non-competitive antagonist[3] |
| Binding Site | Allosteric site on the TARP γ-8 subunit[1][2] | Allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site[3] |
| Selectivity | Selective for AMPA receptors containing the TARP γ-8 subunit, which is highly expressed in the hippocampus[1][4] | Non-selective, broadly inhibiting AMPA receptors throughout the central nervous system[4] |
| Reported In Vitro Potency | pIC50 = 9.7 (for GluA1/γ-8) in a Ca²⁺ flux assay[5] | IC50 = 93 nM and 66 nM in Ca²⁺ influx assays; IC50 = 0.23 µM in hippocampal slice electrophysiology; Kd = 59.8 nM in radioligand binding[1][3][7] |
Mechanism of Action: A Tale of Two Strategies
This compound and perampanel both dampen excessive excitatory signaling mediated by AMPA receptors, a crucial factor in the generation and spread of seizures. However, they achieve this through fundamentally different approaches.
This compound: A Targeted Approach through TARP γ-8 Selectivity
This compound is a selective negative allosteric modulator that targets a specific population of AMPA receptors: those associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] TARP γ-8 is predominantly expressed in the forebrain, with high concentrations in the hippocampus, a brain region critically involved in the pathophysiology of epilepsy.[4]
By binding to an allosteric site on the TARP γ-8 protein itself, this compound modulates the function of the associated AMPA receptor without directly competing with the neurotransmitter glutamate.[1][2] This targeted approach is hypothesized to provide a wider therapeutic window by minimizing off-target effects in other brain regions where TARP γ-8 is less prevalent.[4] Interestingly, this compound has been shown to have a bifunctional effect, acting as a negative modulator on GluA1-containing AMPA receptors and a positive modulator on GluA2-containing receptors, an effect dependent on TARP stoichiometry.[2]
Perampanel: Broad Inhibition of AMPA Receptors
Perampanel is a non-competitive antagonist of AMPA receptors.[3] It binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site, and inhibits receptor function.[3] Unlike this compound, perampanel's action is not dependent on a specific TARP subunit, leading to a broad inhibition of AMPA receptors throughout the central nervous system.[4] This widespread action is effective in suppressing seizure activity but can also contribute to dose-limiting side effects such as dizziness and motor impairment.[4][8]
Visualizing the Mechanisms
Quantitative Comparison of In Vitro Potency
Direct head-to-head comparisons of in vitro potency are limited due to variations in experimental protocols. The following table summarizes available data from different assays.
| Compound | Assay Type | Cell/Tissue Type | Target | Parameter | Value |
| This compound | Ca²⁺ Flux Assay | HEK293 cells | GluA1/γ-8 | pIC50 | 9.7[5] |
| Perampanel | Ca²⁺ Influx Assay | Rat cortical neurons | AMPA-induced Ca²⁺ increase | IC50 | 93 nM, 66 nM[1] |
| Perampanel | Electrophysiology | Rat hippocampal slices | AMPA receptor-mediated field EPSPs | IC50 | 0.23 µM[7] |
| Perampanel | Radioligand Binding | Rat forebrain membranes | [³H]Perampanel binding site | Kd | 59.8 nM[3] |
Preclinical Efficacy in Seizure Models
Both this compound and perampanel have demonstrated efficacy in various preclinical models of epilepsy. While direct comparative studies are not publicly available, the existing data suggest both are potent anticonvulsants.
| Compound | Seizure Model | Species | Efficacy Metric (ED50, p.o.) | Motor Impairment (TD50, p.o.) | Therapeutic Index (TD50/ED50) |
| This compound | Corneal Kindling | Mouse | Robust seizure protection (specific ED50 not publicly available)[5][9] | Not publicly available | Not publicly available |
| This compound | Pentylenetetrazole (PTZ) | Mouse | Robust seizure protection (specific ED50 not publicly available)[5][9] | Not publicly available | Not publicly available |
| Perampanel | Audiogenic Seizures | Mouse (DBA/2J) | 0.47 mg/kg[1][3] | 1.8 mg/kg | 3.8[10] |
| Perampanel | Maximal Electroshock (MES) | Mouse (ddY) | 1.6 mg/kg[1][3] | 1.8 mg/kg | 1.1[10] |
| Perampanel | Pentylenetetrazole (PTZ) | Mouse (ICR) | 0.94 mg/kg[1][3] | 1.8 mg/kg | 1.9[10] |
| Perampanel | 6 Hz (32 mA) | Mouse | 2.1 mg/kg[3] | 1.8 mg/kg | ~0.9 |
| Perampanel | Corneal Kindling | Mouse (C57BL/6) | Effective at 0.75-3 mg/kg[1] | 1.8 mg/kg | - |
Notably, preclinical studies on a related TARP γ-8 selective modulator, JNJ-55511118, have shown efficacy similar to perampanel but with a significantly reduced motor side-effect profile, suggesting a potential advantage for the selective mechanism of this compound.[11]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is crucial for characterizing the functional effects of AMPA receptor modulators on ion channel activity.
Objective: To measure the effect of this compound or perampanel on AMPA receptor-mediated currents.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells are co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and, for this compound, the TARP γ-8 subunit. Alternatively, primary neurons can be used.
-
Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -60 mV) using a patch-clamp amplifier.
-
Drug Application: Glutamate is rapidly applied to the cell to evoke an inward current through the AMPA receptors. The test compound is then co-applied with glutamate to measure its effect on the current's amplitude and kinetics.
-
Data Analysis: The percentage of inhibition or potentiation of the AMPA current by the test compound is calculated. Concentration-response curves are generated to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the binding affinity (Kd or Ki) of perampanel or a radiolabeled TARP γ-8 selective modulator.
Methodology:
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat forebrain) or cells expressing the target receptor.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]perampanel or a radiolabeled TARP γ-8 selective modulator) in the presence of varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled test compound. The IC50 is determined from this curve and can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. For saturation binding assays, the equilibrium dissociation constant (Kd) is determined.
Conclusion
This compound and perampanel represent two distinct strategies for modulating AMPA receptor activity. Perampanel acts as a non-selective antagonist, offering broad-spectrum efficacy. In contrast, this compound's selectivity for TARP γ-8-containing AMPA receptors, which are enriched in key brain regions for seizure generation, presents a more targeted approach. This selectivity may offer an improved therapeutic window with a better side-effect profile, a hypothesis supported by preclinical data on related compounds. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two mechanisms in the treatment of epilepsy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
Potency of Selective TARP Gamma-8 Inhibitors: A Comparative Guide
The development of selective inhibitors for the Transmembrane AMPA Receptor Regulatory Protein (TARP) gamma-8 has opened new avenues for therapeutic intervention in neurological disorders such as epilepsy. These inhibitors offer the potential for targeted treatment with fewer side effects compared to non-selective AMPA receptor antagonists. This guide provides a comparative analysis of the potency of prominent TARP gamma-8 selective inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency
The potency of TARP gamma-8 selective inhibitors is typically determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the efficacy of these compounds. Below is a summary of the reported potencies for three leading inhibitors: LY3130481, JNJ-55511118, and JNJ-61432059.
| Inhibitor | Assay Type | Cell Line | Target | Potency (IC50) | Reference |
| LY3130481 | Calcium Influx Assay | HEK293 | Human GluA1/γ8 | 0.027 µM | [1] |
| Electrophysiology | Rat Hippocampal Neurons | Native AMPA/γ8 | ~0.1 µM | [2] | |
| JNJ-55511118 | Calcium Influx Assay | HEK293 | Human GluA1/γ8 | 0.018 µM | [3] |
| Radioligand Binding | Rat Brain Membranes | [3H]JNJ-56022486 binding | 0.004 µM (Ki) | [3] | |
| This compound | Calcium Influx Assay | HEK293 | Human GluA1/γ8 | 0.002 µM | [4] |
| Electrophysiology | HEK293 | GluA1/γ8 | More potent than JNJ-118 & LY-481 | [4][5] |
Note: The potency values can vary depending on the specific experimental conditions and assay used.
Signaling Pathway of TARP Gamma-8 Modulation
TARP gamma-8 is an auxiliary subunit of the AMPA receptor, predominantly expressed in the forebrain, particularly the hippocampus. It plays a crucial role in the trafficking, localization, and channel gating of AMPA receptors. The selective inhibitors bind to a site on TARP gamma-8, allosterically modulating the AMPA receptor's function and reducing ion flow in response to glutamate (B1630785) binding. This selective antagonism in the forebrain is hypothesized to reduce seizure activity without causing the motor side effects associated with non-selective AMPA receptor blockade in the cerebellum.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of TARP gamma-8 selective inhibitors.
1. Calcium Influx Assay
This assay measures the influx of calcium ions through AMPA receptors upon activation by glutamate, and how this is affected by the presence of an inhibitor.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and TARP gamma-8 using a suitable transfection reagent.
-
Calcium Indicator Loading: 24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Application and Measurement: The cells are then washed and placed in a fluorescence imaging plate reader (e.g., FLIPR Tetra). The test compounds (inhibitors) are added at various concentrations and incubated for a specified period.
-
Agonist Stimulation and Data Acquisition: Glutamate, the agonist, is then added to stimulate the AMPA receptors. The resulting change in fluorescence, corresponding to the influx of calcium, is measured over time.
-
Data Analysis: The fluorescence signal is normalized, and the IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[3]
2. Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion currents flowing through the AMPA receptors in response to glutamate, providing a detailed assessment of inhibitor effects on channel function.
-
Cell Preparation: Transfected HEK293 cells or cultured primary neurons (e.g., rat hippocampal neurons) are used. The cells are placed on a recording chamber mounted on an inverted microscope.
-
Patch Pipette and Recordings: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve a whole-cell configuration.
-
Drug and Agonist Application: The cells are continuously perfused with an external solution. The test inhibitor and glutamate are applied via a rapid solution exchange system.
-
Data Acquisition and Analysis: The current responses are recorded using an amplifier and digitized. The peak current amplitude in the presence of the inhibitor is compared to the control response (glutamate alone) to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50.[2][4]
3. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an inhibitor to its target receptor.
-
Membrane Preparation: Brain tissue (e.g., rat hippocampus) is homogenized in a buffer and centrifuged to isolate the cell membranes containing the AMPA receptors and associated TARPs.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (a compound that binds to the same site as the inhibitor, e.g., [3H]JNJ-56022486) and varying concentrations of the unlabeled test inhibitor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitor's ability to displace the radioligand, from which the IC50 and subsequently the Ki (inhibitory constant) are determined using the Cheng-Prusoff equation.[3]
Experimental Workflow
The general workflow for identifying and characterizing TARP gamma-8 selective inhibitors involves a multi-step process, from initial screening to in-depth functional analysis.
References
- 1. Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of TARP γ 8-Containing AMPA Receptors as a Novel Therapeutic Approach for Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulatory mechanisms of TARP γ8-selective AMPA receptor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-61432059: A Comparative Analysis of Cross-Reactivity with other TARP Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of JNJ-61432059, a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. The information presented herein is based on available experimental data to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
This compound is a potent inhibitor of AMPA receptors complexed with the TARP γ-8 subunit, a combination predominantly expressed in the hippocampus.[1][2] This regional specificity makes it a promising candidate for the treatment of neurological conditions such as epilepsy.[1] Its mechanism of action involves binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[1]
Quantitative Comparison of this compound Activity Across TARP Isoforms
The selectivity of this compound for TARP γ-8 containing AMPA receptors is a key feature of its pharmacological profile. The following table summarizes the available quantitative data on the potency of this compound against different AMPA receptor-TARP complexes.
| Receptor Complex | Assay Type | Measured Potency (pIC50) | Selectivity (γ-8 vs. γ-2) |
| GluA1o / TARP γ-8 | Ca²⁺ Flux Inhibition | 9.7 | >1000-fold |
| GluA1o / TARP γ-2 | Ca²⁺ Flux Inhibition | <5.0 | |
| GluA1 / TARP γ-3 | Not Reported | Not Reported | Not Reported |
| GluA1 / TARP γ-4 | Not Reported | Not Reported | Not Reported |
| GluA1 / TARP γ-5 | Not Reported | Not Reported | Not Reported |
| GluA1 / TARP γ-7 | Not Reported | Not Reported | Not Reported |
Data sourced from calcium flux assays in HEK-293 cells.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of AMPA receptor activation and the modulatory effect of this compound.
Caption: Signaling pathway of AMPA receptor activation and its modulation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the cross-reactivity of this compound.
Calcium Flux Assay for Determining IC50
This high-throughput assay is used to determine the potency of this compound on different AMPA receptor-TARP complexes by measuring changes in intracellular calcium concentration.
1. Cell Line and Culture:
-
Human Embryonic Kidney (HEK-293) cells are utilized.
-
Cells are stably or transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1o) and the specific TARP isoform (e.g., γ-8, γ-2, etc.).
2. Assay Procedure:
-
Transfected cells are seeded into 96- or 384-well microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
A baseline fluorescence reading is taken.
-
This compound is added to the wells at various concentrations (typically a serial dilution) and pre-incubated with the cells.
-
The AMPA receptor is stimulated by the addition of a fixed concentration of glutamate.
-
The resulting influx of Ca²⁺ through the AMPA receptor channel leads to an increase in fluorescence intensity.
3. Data Acquisition and Analysis:
-
Fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
-
The inhibitory effect of this compound is determined by the reduction in the glutamate-evoked fluorescence signal.
-
The concentration-response data is fitted to a four-parameter logistic equation to determine the IC50 value, which is then converted to a pIC50 (-log(IC50)).
Caption: Experimental workflow for the Calcium Flux Assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the functional inhibition of AMPA receptor-mediated currents by this compound.
1. Cell Preparation:
-
HEK-293T cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1) and a specific TARP isoform (e.g., γ-8, γ-2, etc.). Tandem constructs are often used to ensure co-expression.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and forms a high-resistance (>1 GΩ) seal with the membrane of a single transfected cell.
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.
3. Drug Application and Data Acquisition:
-
A baseline AMPA receptor-mediated current is evoked by the rapid application of a saturating concentration of glutamate (e.g., 10 mM) via a fast-perfusion system.
-
This compound is then co-applied with glutamate to measure its modulatory effect on the current amplitude and kinetics (e.g., desensitization rate).
-
A concentration-response curve is generated by applying a range of this compound concentrations.
4. Data Analysis:
-
The recorded currents are digitized and stored for offline analysis.
-
The percentage of inhibition of the peak glutamate-evoked current is calculated for each concentration of this compound.
-
The data is fitted to a dose-response curve to determine the IC50 or pIC50 value.
Caption: Experimental workflow for Whole-Cell Patch-Clamp Electrophysiology.
References
A Comparative Guide to JNJ-61432059 and JNJ-55511118: Functional Differences and Experimental Insights
This guide provides a detailed comparison of two prominent research compounds, JNJ-61432059 and JNJ-55511118, both selective negative allosteric modulators (NAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor complexed with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. TARP γ-8 is predominantly expressed in the forebrain, particularly the hippocampus, making it a key therapeutic target for neurological disorders like epilepsy.[1][2] This document outlines their mechanisms of action, comparative potency, and the experimental protocols used for their characterization, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Binding Site
Both this compound and JNJ-55511118 function as NAMs by selectively targeting AMPA receptors (AMPARs) associated with the TARP γ-8 auxiliary subunit.[1][3] They bind to a lipid-exposed, water-accessible pocket at the interface between the TARP γ-8 protein and the pore-forming GluA subunit of the AMPA receptor.[3][4]
The selectivity for TARP γ-8 over other TARP subtypes is conferred by specific amino acid residues.[3] Studies have identified that a conserved oxindole (B195798) isostere, present in both molecules, forms a critical hydrogen bond with Asparagine-172 (Asn-172) of TARP γ-8.[1][3][4][5] Furthermore, residues such as Valine-176 and Glycine-209 in TARP γ-8 are crucial for the selective binding of these modulators; other TARPs have bulkier residues at these positions, which hinder binding.[3][4] By binding to this site, the compounds disrupt the normal positive modulatory function of TARP γ-8, leading to a reduction in glutamate-evoked ion currents.[1] JNJ-55511118 specifically inhibits AMPAR-mediated currents by reducing the single-channel conductance.[2][6][7][8] The essential role of TARP γ-8 is confirmed by studies in knockout mice, where the inhibitory effects of these compounds are lost in hippocampal neurons lacking the TARP γ-8 protein.[9]
A significant functional difference lies in the bifunctional nature of this compound. While it acts as a negative modulator on GluA1-containing AMPARs, it has been shown to exert positive modulatory action on GluA2-containing AMPARs, an effect that appears to be dependent on the stoichiometry of the TARP γ-8 subunit within the receptor complex.[9][10][11]
Quantitative Comparison of Potency
The following table summarizes the available quantitative data for this compound and JNJ-55511118, highlighting their potency as determined in various assays.
| Compound | Target | Assay Type | Cell Type | Potency |
| This compound | GluA1/TARP γ-8 | Not Specified | Not Specified | pIC₅₀: 9.7[9][12] |
| JNJ-55511118 | AMPAR/TARP γ-8 | Radioligand Binding | Not Specified | Kᵢ: 26 nM |
| JNJ-55511118 | AMPAR/TARP γ-8 | Calcium Flux | HEK293 | pIC₅₀: 7.9[9] |
Signaling Pathway and Modulation
The diagram below illustrates the canonical signaling pathway of a TARP γ-8-containing AMPA receptor and the inhibitory mechanism of this compound and JNJ-55511118.
Caption: Signaling pathway of TARP γ-8 AMPARs and their negative modulation.
Preclinical Applications
Both compounds have demonstrated efficacy in preclinical models. Their ability to reduce neuronal hyperexcitability makes them potent anticonvulsants. This compound has shown robust, dose-dependent seizure protection in both the pentylenetetrazole (PTZ) and corneal kindling models of epilepsy.[1][12] Similarly, JNJ-55511118 is effective as an anticonvulsant. Beyond epilepsy, JNJ-55511118 has also been shown to reduce voluntary alcohol self-administration in mouse models of chronic drinking, suggesting a role for TARP γ-8-containing AMPARs in addiction-related neuroplasticity.[13]
Experimental Methodologies
Characterization of these compounds relies on specific in vitro assays to determine their potency and mechanism. Below are detailed protocols for two key experimental approaches.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through AMPA receptors in response to glutamate, providing a functional readout of modulation.
-
Objective: To quantify the inhibitory effect of the compounds on glutamate-evoked currents in cells expressing TARP γ-8-containing AMPA receptors.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum. Cells are then transiently transfected with plasmids encoding an AMPAR subunit (e.g., GluA1 or GluA2) and TARP γ-8.[3]
-
Recording Solutions:
-
Procedure:
-
A single transfected cell is selected and a whole-cell patch-clamp configuration is established. The membrane potential is held at -60 mV.[10]
-
A baseline AMPAR current is elicited by the rapid application of a saturating concentration of glutamate (e.g., 10 mM) via a fast-perfusion system.[3][14]
-
The cell is then perfused with the external solution containing a specific concentration of this compound or JNJ-55511118.
-
Glutamate is co-applied with the compound to record the modulated current.
-
The process is repeated with a range of compound concentrations to generate a concentration-response curve.[3]
-
-
Data Analysis: The inhibition of the peak glutamate-evoked current amplitude is measured. IC₅₀ values are determined by fitting the concentration-response data to a logistical equation.[14]
High-Throughput Calcium Influx Assay
This fluorescence-based assay provides a higher-throughput method to screen and characterize compound activity by measuring a downstream effect of AMPAR activation—calcium influx.
-
Objective: To determine the potency of compounds in inhibiting glutamate-induced calcium influx in a multi-well format.
-
Cell Preparation: HEK293 cells stably or transiently expressing the target AMPAR/TARP γ-8 complex are seeded into 96- or 384-well plates.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A fluorescence imaging plate reader (e.g., FLIPR Tetra) is used to establish a baseline fluorescence reading.[15]
-
This compound or JNJ-55511118 is added to the wells at various concentrations.
-
Glutamate is added to activate the AMPA receptors, and the resulting change in fluorescence intensity, corresponding to calcium influx, is measured in real-time.[14]
-
-
Data Analysis: The inhibitory effect is calculated as a percentage of the maximal glutamate-induced calcium influx. IC₅₀ or pIC₅₀ values are derived from the resulting concentration-response curves.[14]
Comparative Experimental Workflow
The following diagram outlines a typical workflow for the parallel characterization and comparison of this compound and JNJ-55511118.
Caption: Workflow for comparing this compound and JNJ-55511118.
Conclusion
This compound and JNJ-55511118 are both highly selective and potent negative allosteric modulators of TARP γ-8-containing AMPA receptors. They share a common binding site and a dependence on key residues within TARP γ-8 for their activity. Quantitative data suggests this compound possesses significantly higher potency. A key functional distinction is the reported bifunctional activity of this compound, which acts as a NAM at GluA1-containing receptors but potentially as a positive modulator at GluA2-containing receptors.[11] This highlights the need for careful characterization in cellular systems expressing specific AMPAR subunit compositions. Both compounds serve as invaluable tool molecules for investigating the role of TARP γ-8 in synaptic transmission and as promising leads for the development of novel therapeutics for neurological conditions characterized by hippocampal hyperexcitability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. JNJ-55511118 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with JNJ-55511118 shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of JNJ-61432059
For immediate implementation, this guide provides critical safety and logistical information for the proper disposal of the research chemical JNJ-61432059. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for definitive and specific disposal protocols.[1]
This compound is an orally active and selective negative modulator of the AMPA receptor associated with transmembrane AMPAR regulatory protein (TARP) γ-8.[1][2][3] As with all research chemicals, meticulous handling and disposal are crucial.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from available resources.
| Parameter | Value | Source |
| pIC50 | 9.7 (for AMPAR) | MedChemExpress, TargetMol |
| Purity | 99.18% | MedChemExpress |
| Solubility in DMSO | 42.5 mg/mL (95.84 mM) | Bioss |
| 65 mg/mL | Proteintech | |
| Storage (Powder) | -20°C for 3 years | Bioss |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year | MedChemExpress, Bioss |
Standard Disposal Protocol for this compound
The disposal of this compound, in the absence of a specific Safety Data Sheet, should follow standard best practices for research-grade chemical compounds.[1] The following step-by-step procedure is based on general principles of laboratory chemical waste management.
Step 1: Consultation and Waste Identification
-
Primary Action: Review the Safety Data Sheet (SDS) and consult with your institution's EHS department.[1] The SDS contains specific details on hazards, handling, and disposal. Your EHS department can provide institution-specific protocols.
-
Waste Characterization: Identify the nature of the waste. Determine if it is the pure compound, a solution, or contaminated material (e.g., gloves, pipette tips, vials). Proper identification is critical for correct segregation and disposal.[1]
Step 2: Waste Segregation
-
Action: Segregate the chemical waste based on its compatibility and hazard classification.[1]
-
Key Considerations:
-
Avoid mixing incompatible chemicals to prevent hazardous reactions.
-
Follow established waste stream protocols within your institution (e.g., halogenated solvents, non-halogenated solvents, solid chemical waste).[1]
-
Step 3: Containerization
-
Action: Use appropriate, clearly labeled waste containers.[1]
-
Key Considerations:
-
Containers must be chemically resistant to this compound and any solvents used.
-
The container must be in good condition with a secure lid.
-
The label must clearly state the contents, including the full chemical name "this compound," and any associated hazards.[1]
-
Step 4: Storage of Waste
-
Action: Store the waste containers in a designated, secure, and safe location pending disposal.[1]
-
Key Considerations:
-
The storage area should be well-ventilated.
-
Secondary containment should be used to prevent spills.[1]
-
Step 5: Final Disposal
-
Action: Arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.[1]
-
Critical Note: Never dispose of this compound or its containers down the drain or in regular trash unless explicitly permitted by the SDS and your institution's EHS.[1]
Experimental Protocol: Waste Neutralization
In some instances, chemical neutralization may be a permissible step before disposal. However, this must only be performed if explicitly outlined in the manufacturer's SDS and approved by your institution's EHS department.[1] A general workflow for considering neutralization is provided in the diagram below.
Visualized Workflows
The following diagrams illustrate the key logical and procedural workflows for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound.
Caption: Decision logic for considering waste neutralization.
References
Essential Safety and Handling Protocol for JNJ-61432059
For Research Use Only. Not for use in human, therapeutic, or diagnostic applications. [1]
This document provides crucial safety and logistical information for handling the research compound JNJ-61432059. As a potent, bioactive molecule, it is imperative to adhere to strict laboratory safety protocols to minimize exposure and ensure a safe research environment. All personnel must be thoroughly trained in the procedures outlined below before handling this compound.
Compound Information and Storage
This compound is an orally active and selective negative modulator of AMPA receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[2][3] Due to its potent bioactivity, it should be handled with care, assuming high toxicity in the absence of comprehensive toxicological data.[2]
| Parameter | Value | Source |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
| Solubility in DMSO | ≥ 42.5 mg/mL (95.84 mM) | [1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.[2] The level of PPE required depends on the specific handling procedure.
| Activity | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves. - Safety goggles. | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is critical.[3] |
| Solution Preparation and Handling | - Certified chemical fume hood. - Standard laboratory coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of nitrile gloves. | Reduced risk of aerosolization, but potential for splashes and spills remains. Engineering controls are the primary protection.[3] |
| General Laboratory Use | - Standard laboratory coat. - Safety glasses. - Nitrile gloves. | Basic protection to prevent incidental skin and eye contact.[4] |
Note: Always inspect gloves for any signs of degradation or puncture before use.[5] Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from receipt to disposal.
-
Preparation :
-
Thoroughly review this safety guide and any other available safety information.
-
Ensure safety equipment, such as eyewash stations and safety showers, are accessible.[2]
-
Prepare the designated work area, preferably within a chemical fume hood, by covering the surface with absorbent, disposable liners.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
Weighing : When weighing the solid compound, use a ventilated balance enclosure or perform the task in a chemical fume hood to minimize the risk of inhalation.
-
Solubilization : Prepare solutions within a chemical fume hood. Add solvent slowly to the solid to avoid splashing.
-
Experimental Use : Keep containers of the compound sealed when not in use.[2] Clearly label all solutions.
-
-
Cleanup and Disposal :
-
Decontamination : Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Waste Segregation : All disposable materials contaminated with this compound, including pipette tips, gloves, and absorbent liners, must be collected in a designated, sealed hazardous waste container.[3]
-
PPE Removal : Remove PPE in the correct sequence to avoid cross-contamination.
-
Disposal : Dispose of all hazardous waste through your institution's certified hazardous waste management program.[3]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure | Rationale |
| Unused Solid Compound/Solutions | - Collect in a clearly labeled, sealed, and chemically compatible container. - Label as "Hazardous Waste" with the full chemical name. | To prevent accidental use and ensure proper handling by waste management personnel. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a puncture-resistant, sealed container. - Label as "Hazardous Waste" with the chemical name. | To prevent sharps injuries and contain residual compound. |
| Contaminated PPE (e.g., gloves, lab coats) | - Place in a sealed bag or container labeled as "Hazardous Waste". | To prevent secondary contamination of personnel and the environment.[3] |
Never dispose of this compound down the drain or in regular trash.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following is a detailed methodology for characterizing the effects of this compound on AMPA receptor currents, a key experiment for this type of compound.
References
- 1. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
